Boc-D-Lys(Fmoc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554381 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-31-7 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of Boc-D-Lys(Fmoc)-OH
An In-depth Technical Guide to the Structure of Boc-D-Lys(Fmoc)-OH
This guide provides a detailed examination of the chemical structure of N-α-tert-butoxycarbonyl-N-ε-(9-fluorenylmethoxycarbonyl)-D-lysine, commonly abbreviated as this compound. This compound is a derivative of the amino acid D-lysine, widely utilized as a building block in Boc solid-phase peptide synthesis (SPPS).[1] The strategic placement of two distinct protecting groups, Boc and Fmoc, allows for selective deprotection and modification of the lysine side chain, making it a valuable reagent for synthesizing complex peptides, including those requiring specific labeling or conjugation.[1]
Molecular Structure Overview
This compound is comprised of three primary chemical moieties: a central D-lysine scaffold, an N-α-Boc protecting group, and an N-ε-Fmoc protecting group. The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-6-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid.[2][3]
-
D-Lysine Core : The foundation of the molecule is D-lysine, a non-proteinogenic stereoisomer of the natural amino acid L-lysine. It consists of a six-carbon chain (hexanoic acid) with two amino groups at the alpha (C2) and epsilon (C6) positions and a carboxylic acid group at the C1 position. The "D" designation specifies the stereochemical configuration at the chiral alpha-carbon.
-
N-α-Boc Group : The amino group at the alpha-carbon (N-α) is protected by a tert-butoxycarbonyl (Boc) group.[2] This acid-labile protecting group is stable under the basic conditions required to remove the Fmoc group, allowing for the selective deprotection of the side chain.[1]
-
N-ε-Fmoc Group : The amino group at the epsilon-carbon (N-ε) of the lysine side chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] This group is base-labile and can be removed with reagents like piperidine, while the Boc group remains intact.[1] This orthogonal protection scheme is fundamental to its utility in peptide chemistry.
The combination of these components results in a molecule primed for controlled, sequential chemical reactions in peptide synthesis.
Chemical Properties
A summary of the key chemical properties for this compound is presented below.
| Property | Value | References |
| IUPAC Name | (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |
| Synonyms | N-alpha-Boc-N-epsilon-Fmoc-D-lysine, N2-Boc-N6-Fmoc-D-lysine | [1][2][4] |
| CAS Number | 115186-31-7 | [1][2][4][5] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [2][6][7] |
| Molecular Weight | 468.54 g/mol | [6][7][8] |
| Appearance | White to off-white powder or crystals | [6][9] |
| Solubility | Insoluble in water; soluble in DMSO and ethanol | [3][8] |
| Melting Point | 117-123 °C | [10] |
Structural Diagram
The chemical structure of this compound is illustrated below, showing the connectivity of the D-lysine backbone with the orthogonal Boc and Fmoc protecting groups.
References
- 1. peptide.com [peptide.com]
- 2. This compound | C26H32N2O6 | CID 14019424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. peptide.com [peptide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 9. abbexa.com [abbexa.com]
- 10. parchem.com [parchem.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Boc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block in modern peptide synthesis. It details the compound's chemical and physical properties, stability under various conditions, and standard experimental protocols for its use. The core of this guide focuses on the orthogonal stability of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, a feature essential for complex synthetic strategies such as the creation of branched peptides or site-specific conjugation. All quantitative data is presented in structured tables, and key experimental workflows are visualized to ensure clarity for research and development applications.
Introduction
This compound is a non-natural, D-enantiomer of a protected lysine derivative. Its structure is strategically designed for advanced applications in peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). The incorporation of a D-amino acid can significantly enhance the pharmacological properties of synthetic peptides, primarily by increasing their resistance to proteolytic degradation, which often leads to a longer in-vivo half-life.
The defining feature of this reagent is its orthogonal protecting group scheme. The α-amino group is protected by an acid-labile Boc group, while the ε-amino group of the side chain is protected by a base-labile Fmoc group.[1] This arrangement is the reverse of the more common Fmoc-Lys(Boc)-OH used in Fmoc-based SPPS. This "reversed" protection strategy makes this compound an invaluable tool in Boc-based SPPS, allowing for the selective deprotection of the side chain for modifications while the peptide backbone remains protected and anchored to the resin.[1]
Chemical Properties
The utility of this compound in synthesis is dictated by its distinct chemical and physical characteristics.
Structure and Identification
-
Chemical Name: (2R)-2-[(tert-butoxy)carbonylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
-
Synonyms: Nalpha-Boc-Nepsilon-Fmoc-D-lysine, this compound
-
Molecular Structure: The molecule consists of a D-lysine backbone with the α-amino group protected by a Boc group and the ε-amino group protected by an Fmoc group.
| Identifier | Value |
| CAS Number | 115186-31-7 |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
| InChI Key | UMRUUWFGLGNQLI-JOCHJYFZSA-N |
Table 1: General Chemical Properties and Identifiers. This table summarizes the fundamental chemical identifiers for this compound.
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder or solid.[2][3] Its physical properties are crucial indicators of purity and are essential for proper handling and use in synthesis.
| Property | Value | Reference |
| Appearance | White or off-white powder/crystals | [2][3] |
| Melting Point | 135-139 °C | [4] |
| Optical Rotation | +11° ± 2.5° (c=1, DMF) | [3] |
Table 2: Physical Properties. This table presents key physical characteristics of this compound.
Solubility Profile
The solubility of protected amino acids is critical for their application in both solid-phase and solution-phase synthesis. This compound exhibits solubility characteristics typical for such derivatives.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥16.37 mg/mL | [6] |
| Ethanol (EtOH) | ≥23.2 mg/mL | [6] |
| Water | Insoluble | [6] |
| Chloroform, Dichloromethane | Slightly Soluble | [7] |
Table 3: Solubility Data. This table provides solubility information for this compound in common laboratory solvents.
Stability Profile
The stability of this compound is governed by the lability of its two distinct protecting groups under different chemical conditions.
pH and Chemical Stability
The orthogonal nature of the Boc and Fmoc groups is the cornerstone of this molecule's utility. The Boc group is stable under basic conditions used for Fmoc removal, while the Fmoc group is stable under the acidic conditions required for Boc cleavage.[1][5]
| Protecting Group | Labile Conditions | Stable Conditions | Primary Reagent |
| Boc (α-amine) | Strong Acid | Base, Mild Acid, Hydrogenolysis | Trifluoroacetic Acid (TFA)[8][9] |
| Fmoc (ε-amine) | Base | Acid, Hydrogenolysis | 20% Piperidine in DMF[10] |
Table 4: Orthogonal Stability of Protecting Groups. This table outlines the conditions for selective removal of the Boc and Fmoc protecting groups.
The compound is generally stable but should be considered incompatible with strong oxidizing agents.[7]
Caption: Logical relationship of orthogonal deprotection.
Thermal Stability
While the Fmoc group is generally thermally stable under standard synthesis conditions, the Boc group can be labile at elevated temperatures. Thermal removal of Boc groups typically requires temperatures of 100-150°C, conditions not encountered during routine storage or SPPS.[11] Therefore, the compound is considered thermally stable for its intended applications.
Storage and Handling Recommendations
For optimal stability and to prevent degradation, this compound should be stored under controlled conditions.
-
Temperature: Recommended storage is at 2-8°C for short-term use and -20°C for long-term storage.[4][6][12]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[13]
-
Conditions: Keep in a dark, cool, and dry place to prevent hydrolysis and photolytic degradation.[3][13]
Experimental Protocols
The following are standard, generalized protocols for the selective deprotection of the amine groups on this compound. Optimization may be required based on the specific peptide sequence or substrate.
Protocol for Selective Fmoc Group Deprotection (Side Chain)
This protocol is used to deprotect the ε-amino group, for instance, to allow for side-chain modification while the peptide is still on resin during Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Deprotection Cocktail: Treat the resin with a solution of 20% piperidine in DMF.[10] A typical volume is 10 mL per gram of resin.
-
Reaction Time: Agitate the mixture at room temperature. The reaction is typically rapid, with a half-life of seconds.[10] A standard procedure involves two treatments: one for 5 minutes followed by a second for 15-20 minutes.
-
Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the flow-through.[14]
-
Washing: After deprotection, thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol for Selective Boc Group Deprotection (Backbone)
This protocol describes the cleavage of the α-amino Boc group, which is the standard deprotection step in Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[9]
-
Reaction Time: Agitate the mixture at room temperature for 20-30 minutes.
-
Washing: Following deprotection, wash the resin thoroughly with DCM to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of Diisopropylethylamine (DIPEA) in DMF or DCM (2-3 times, 2 minutes each).
-
Final Wash: Wash the resin again with DMF and DCM to prepare for the next coupling step.
Protocol for Stability Assessment via HPLC
This method can be used to assess the stability of this compound under various conditions (e.g., different pH values, temperatures, or in the presence of specific reagents).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent like acetonitrile or DMF.
-
Stress Conditions: Aliquot the stock solution into separate vials. Add the stressor (e.g., acidic buffer, basic buffer, oxidizing agent) to each vial. Maintain control samples. Incubate the vials under the desired conditions (e.g., 37°C for 24 hours).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Detection: UV detector at 265 nm (for the Fmoc group).
-
-
Data Analysis: Integrate the peak area of the parent compound at time zero and after the stress period. A decrease in the main peak area or the appearance of new peaks indicates degradation. Calculate the percentage of remaining compound to quantify stability.
Key Applications and Workflows
The unique structure of this compound enables several advanced synthetic strategies.
Role in Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc-SPPS, the N-terminal α-amino group is protected by a Boc group. This compound is incorporated like any other Boc-amino acid. Its unique utility arises when a side-chain modification is desired. The workflow allows for the stable Fmoc group on the lysine side chain to be selectively removed at any point in the synthesis, exposing a primary amine for conjugation, labeling, or the synthesis of branched peptides.
Caption: Workflow for site-specific modification using this compound.
Conclusion
This compound is a highly versatile and specialized reagent for peptide synthesis. Its key attributes—the incorporation of a stability-enhancing D-amino acid and, most importantly, its reversed orthogonal protection scheme—provide chemists with a powerful tool for creating complex and modified peptides. A thorough understanding of its chemical properties, stability profile, and the specific conditions required for the selective cleavage of its Boc and Fmoc groups is essential for its successful application in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. abbexa.com [abbexa.com]
- 4. echemi.com [echemi.com]
- 5. chempep.com [chempep.com]
- 6. apexbt.com [apexbt.com]
- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. FMOC-D-Lys(BOC)-OH | 92122-45-7 [amp.chemicalbook.com]
- 13. 92122-45-7|Fmoc-D-Lys(Boc)-OH|BLD Pharm [bldpharm.com]
- 14. m.youtube.com [m.youtube.com]
The Architect's Toolkit: A Deep Dive into Boc and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary shields that prevent unwanted side reactions and ensure the fidelity of the final peptide product. Among the arsenal of protective chemistries, two strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This technical guide provides a comprehensive exploration of the purpose, mechanisms, and practical applications of these two cornerstone protecting groups, offering researchers the insights needed to navigate the nuances of peptide synthesis.
The Core Principle: Orthogonality in Peptide Synthesis
The success of stepwise peptide synthesis relies on the principle of orthogonality, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][][3] In SPPS, this principle is embodied in the use of a temporary protecting group for the α-amino group of the incoming amino acid and semi-permanent protecting groups for the reactive side chains of the amino acids already incorporated into the peptide chain.[1][4] The α-amino protecting group must be quantitatively removed at each cycle to allow for the next coupling reaction, while the side-chain protecting groups must remain intact until the final step of the synthesis.[4]
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal. The Boc group is acid-labile, removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a mild base, typically piperidine.[][5][] This dictates the choice of side-chain protecting groups, which must be stable to the repeated deprotection conditions of the α-amino group.
The Boc Strategy: A Robust, Acid-Centric Approach
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the pioneering method for SPPS and remains a powerful tool, particularly for the synthesis of long and complex peptides.[7][8]
Protection and Deprotection Mechanism
Protection: The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[9] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of (Boc)₂O.[10]
Deprotection: The removal of the Boc group is achieved through acidolysis, typically with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][11][12] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][13] The carbamic acid spontaneously decarboxylates to release the free amine.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
Solubility Profile of Boc-D-Lys(Fmoc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, preventing aggregation, and ensuring the successful synthesis of high-purity peptides. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its primary application in peptide synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine |
| CAS Number | 115186-31-7 |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol |
| Appearance | White to off-white powder |
Solubility Data
Quantitative Solubility Data
Note: Data presented below is for the L-isomer, Fmoc-L-Lys(Boc)-OH, and serves as a strong proxy for the D-isomer's solubility in achiral solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method |
| Dimethyl Sulfoxide (DMSO) | ≥100.8[1] | ≥215.1 | - |
| Dimethyl Sulfoxide (DMSO) | 100[2] | 213.43 | Ultrasonic assistance may be needed |
| Dimethyl Sulfoxide (DMSO) | 90 | 192.09 | Sonication is recommended |
| Ethanol (EtOH) | ≥51[1] | ≥108.8 | - |
| Ethanol (EtOH) | ≥23.2[3] | ≥49.5 | - |
| Water | ≥4.69[1] | ≥10.0 | - |
Qualitative Solubility Data
| Solvent | Solubility Description | Source/Notes |
| N,N-Dimethylformamide (DMF) | Clearly soluble | 1 mmole (468.54 mg) dissolves in 2 mL, which is approximately 234 mg/mL. |
| Chloroform (CHCl₃) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [4] |
| Ethyl Acetate (EtOAc) | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Insoluble/Slightly Soluble | [3][4] |
Experimental Protocols
For instances where specific solubility data is required in a novel solvent system, a standardized experimental protocol is necessary. The following is a detailed methodology for determining the solubility of this compound.
Protocol: Determination of Solubility via the Shake-Flask Method and HPLC Analysis
1. Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
2. Materials:
-
This compound
-
Test solvent (e.g., DMF, DCM, Acetonitrile)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the test solvent.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC:
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
-
Visualization of Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
The primary application of this compound is in solid-phase peptide synthesis, where it is used to incorporate a D-lysine residue with an orthogonally protected side chain. The Boc group on the alpha-amino group is removed under acidic conditions, while the Fmoc group on the epsilon-amino group is removed under basic conditions, allowing for selective deprotection and chain elongation or side-chain modification.
Solubility Determination Workflow
The following diagram illustrates the experimental workflow for determining the solubility of a compound like this compound.
References
A Technical Guide to N-alpha-Boc-N-epsilon-Fmoc-D-lysine: A Tool for Advanced Peptide Synthesis
CAS Number: 115186-31-7
This technical guide provides an in-depth overview of N-alpha-Boc-N-epsilon-Fmoc-D-lysine, a crucial building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. This derivative, with its unique orthogonal protection scheme, enables the precise, site-specific modification of peptide side chains, opening avenues for creating complex peptide architectures, conjugates, and probes.
Physicochemical Properties
N-alpha-Boc-N-epsilon-Fmoc-D-lysine, also known as Boc-D-Lys(Fmoc)-OH, is a synthetic amino acid derivative designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] The strategic placement of a Boc (tert-butyloxycarbonyl) group on the alpha-amine and an Fmoc (9-fluorenylmethyloxycarbonyl) group on the epsilon-amine of the D-lysine side chain is central to its utility.[1] The D-configuration enhances the resulting peptide's resistance to proteolytic degradation.
Quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115186-31-7 | [1] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | N/A |
| Molecular Weight | 468.54 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥98% | N/A |
| Solubility | Soluble in DMF, DCM | N/A |
Core Application: Orthogonal Protection in Peptide Synthesis
The primary application of this compound lies in its orthogonal protecting group strategy within the framework of Boc-SPPS. The two protecting groups exhibit differential stability to chemical reagents, allowing for their selective removal at different stages of the synthesis.
-
N-alpha-Boc group: This group is labile to moderately strong acids, such as Trifluoroacetic Acid (TFA). It serves as the temporary protecting group for the alpha-amine, removed at the beginning of each coupling cycle to allow for peptide chain elongation.
-
N-epsilon-Fmoc group: This group is stable under the acidic conditions used to remove the Boc group but is readily cleaved by bases, such as piperidine or morpholine.[1]
This orthogonality allows for the assembly of a full peptide sequence using standard Boc-SPPS chemistry. Once the peptide chain is complete, the resin-bound peptide can be treated with a base to selectively deprotect only the lysine side chain, exposing a free amine. This amine then becomes a reactive handle for site-specific modification (e.g., attachment of fluorophores, biotin, polyethylene glycol (PEG), or for creating branched peptides) before the final cleavage of the peptide from the resin.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and its subsequent side-chain modification using manual Boc-SPPS.
General Boc-SPPS Cycle for Peptide Elongation
This protocol describes the standard cycle for adding an amino acid during Boc-SPPS.
Materials:
-
This compound or other N-alpha-Boc protected amino acids
-
Peptide synthesis resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling activators (e.g., HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step once more.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 2-4 equivalents of the N-alpha-Boc amino acid (e.g., this compound) with a coupling agent (e.g., DIC/HOBt or HBTU) in DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIEA (if using HBTU) and agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
On-Resin Selective Deprotection of the Lysine Side Chain
This protocol is performed after the full peptide sequence has been assembled.
Materials:
-
Peptide-resin containing the this compound residue
-
DMF
-
Piperidine
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF (3x).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The resin now has a free primary amine on the D-lysine side chain, ready for modification.
On-Resin Side-Chain Labeling (Example with a Fluorophore)
This protocol describes a general method for labeling the newly exposed lysine side chain.
Materials:
-
Peptide-resin from protocol 3.2
-
Amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative)
-
DMF
-
DIEA
Procedure:
-
Labeling Reaction:
-
Dissolve the amine-reactive dye (1.5-3 equivalents) and DIEA (2-4 equivalents) in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the mixture in the dark at room temperature for 2-4 hours, or overnight if necessary.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted dye and reagents.
-
Drying: Dry the peptide-resin under vacuum.
Final Cleavage and Deprotection
This final step cleaves the modified peptide from the resin and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Dried, labeled peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5))
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution to separate the resin beads and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualization of Workflows
The following diagrams illustrate the key chemical logic and experimental processes involving N-alpha-Boc-N-epsilon-Fmoc-D-lysine.
References
molecular weight of Boc-D-Lys(Fmoc)-OH
An In-Depth Technical Guide to Nα-Boc-Nε-Fmoc-D-lysine
For researchers, scientists, and professionals in drug development, the use of protected amino acids is fundamental to the synthesis of peptides with specific structures and functions. Among these, derivatives of lysine are particularly important due to the reactive epsilon-amino group on their side chain, which allows for post-translational modifications, branching, or conjugation. This guide provides a comprehensive overview of Boc-D-Lys(Fmoc)-OH, a key building block in peptide chemistry.
Core Concepts
This compound is a derivative of the D-enantiomer of the amino acid lysine. It is protected at two key positions: the alpha-amino group (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group (Nε) of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme is crucial in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of either the Nα-Boc group for peptide chain elongation or the Nε-Fmoc group for side-chain modifications.[1] The D-configuration of the amino acid is often incorporated into synthetic peptides to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.
Data Presentation
The physicochemical properties of this compound are summarized in the table below. It is important to note the distinction in CAS numbers based on the placement of the protecting groups. This guide focuses on the derivative where the Boc group is on the alpha-amino group and the Fmoc group is on the epsilon-amino group.
| Property | Data | Reference(s) |
| Molecular Weight | 468.5 g/mol | [2] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [2] |
| IUPAC Name | (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |
| CAS Number | 115186-31-7 | [1][2] |
| Appearance | White powder | |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |
Note: The related compound with the protecting groups swapped, Nα-Fmoc-Nε-Boc-D-lysine, has the CAS number 92122-45-7.[3][4][5]
Applications in Research and Drug Development
The unique structural features of this compound make it a versatile tool in peptide science:
-
Solid-Phase Peptide Synthesis (SPPS): This is the primary application of this compound. It is utilized in Boc-based SPPS protocols where the acid-labile Boc group is removed to allow for the coupling of the next amino acid in the sequence.[1]
-
Synthesis of Peptides with D-Amino Acids: Incorporating D-amino acids like D-lysine can significantly improve the pharmacological properties of peptide-based drugs by making them less susceptible to enzymatic degradation.[6]
-
Site-Specific Conjugation and Labeling: The orthogonally protected Nε-Fmoc group can be selectively removed on-resin to allow for the attachment of various molecules to the lysine side chain. This is useful for creating branched peptides, attaching fluorescent dyes, linkers for drug conjugates, or polyethylene glycol (PEG) chains to improve solubility and circulation time.[1][7]
-
Development of Therapeutic Peptides: Lysine-containing peptides are crucial in the development of various therapeutics, including antimicrobial peptides and peptide-based vaccines.[7] The ability to introduce D-lysine and perform side-chain modifications offers a powerful strategy for optimizing these drug candidates.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., MBHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Piperidine or Morpholine for Fmoc removal
-
Reagents for peptide cleavage and deprotection (e.g., HF)
Procedure:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent like DCM or DMF for 30-60 minutes.
-
Nα-Boc Deprotection: The Boc protecting group of the resin-bound amino acid or peptide is removed by treating it with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This exposes a free amino group for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and by-products.
-
Neutralization: The resin is neutralized with a base, typically a solution of 10% DIEA in DMF, to prepare the free amine for coupling. This is followed by further washing with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU) in DMF.
-
Add DIEA to activate the carboxylic acid group of the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Selective Nε-Fmoc Deprotection (Optional):
-
If side-chain modification is desired, the resin-bound peptide is treated with a solution of piperidine in DMF (typically 20% v/v) for about 20-30 minutes to remove the Fmoc group from the lysine side chain.
-
The resin is then washed, and the desired molecule can be coupled to the now-free epsilon-amino group.
-
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).
Visualizing the Workflow
The following diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.
Caption: Workflow for one coupling cycle in Boc-based SPPS.
References
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Boc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of Nα-tert-butyloxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-D-lysine (Boc-D-Lys(Fmoc)-OH). This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures with high precision. This document details the underlying chemical principles, applications, and detailed experimental protocols relevant to researchers and professionals in peptide chemistry and drug development.
Core Principles of the Orthogonal Protection Strategy
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus and reactive amino acid side chains.[1] An orthogonal protection strategy employs multiple classes of protecting groups within a single molecule, where each class can be removed under specific conditions without affecting the others.[2]
The strategy utilizing this compound epitomizes this principle. It incorporates two distinct protecting groups on the D-lysine residue:
-
The Boc (tert-butyloxycarbonyl) group: This protects the α-amino group and is labile to acidic conditions, typically being removed by treatment with trifluoroacetic acid (TFA).[3]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This protects the ε-amino group of the lysine side chain and is labile to basic conditions, commonly removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
This orthogonality is critical as it allows for the selective deprotection of the lysine side chain while the peptide is still anchored to the solid support and the N-terminus remains protected. This enables site-specific modifications, such as branching, cyclization, and the attachment of labels or other moieties.[5][6] The incorporation of a D-amino acid, such as D-lysine, can also enhance the pharmacological properties of synthetic peptides by increasing their resistance to proteolytic degradation.[7]
Applications in Peptide Synthesis and Drug Development
The unique characteristics of this compound make it an invaluable tool for a range of applications in research and drug development:
-
Synthesis of Branched Peptides: By selectively removing the Fmoc group from the lysine side chain on-resin, a second peptide chain can be synthesized, leading to the formation of branched or multivalent peptides.[7][8] These structures are of significant interest in vaccine development and as multivalent ligands.
-
Site-Specific Labeling and Conjugation: The deprotected ε-amino group of the lysine residue serves as a handle for the attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs for the creation of antibody-drug conjugates.
-
Development of Therapeutic Peptides: The incorporation of D-lysine can enhance the stability and bioavailability of peptide-based drugs, such as antimicrobial peptides and peptide-based vaccines.[2]
Quantitative Data on Synthesis and Purity
The efficiency of peptide synthesis utilizing orthogonally protected lysine derivatives is crucial for the successful generation of the desired product. The following tables summarize representative quantitative data from syntheses involving orthogonal protection strategies for lysine.
| Parameter | Value/Condition | Reference |
| Building Block Synthesis | ||
| Product | Nα-Fmoc-L-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | [9] |
| Yield | 36% | [9] |
| Purity (by UV-HPLC) | 96% | [9] |
| Branched Peptide Synthesis | ||
| Peptide | Lactoferricin-lactoferrampin antimicrobial peptide | [7] |
| Orthogonal Protecting Group | Fmoc-Lys(ivDde)-OH | [7] |
| Crude Purity | 77% | [7] |
| Peptide | Histone H2B-1A fragment conjugated to a ubiquitin fragment | [7] |
| Orthogonal Protecting Group | Fmoc-Lys(ivDde)-OH | [7] |
| Crude Purity | 75% | [7] |
| Linear Peptide Synthesis | ||
| Peptide | Human serum albumin sequence with glycated lysine | [9] |
| Building Block | Nα-Fmoc-L-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | [9] |
| Crude Product Peak Area | 55% | [9] |
| Peptide | Unmodified human serum albumin sequence | [9] |
| Building Block | Fmoc-L-Lys(Boc)-OH | [9] |
| Crude Product Peak Area | 65% | [9] |
| Peptide Library Synthesis | ||
| Orthogonal Protecting Group | Fmoc-Lys(Tfa)-OH | [10] |
| Final Crude Peptide Purity | 70-85% | [10] |
| Overall Yield (after purification) | 10-30% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the general steps for elongating a peptide chain on a solid support using Boc-protected amino acids.
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin for C-terminal acid) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5-10 minutes.
-
Wash the resin with DCM (3 times).
-
Wash the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize the resin.
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
On-Resin Selective Deprotection of the Lysine Side-Chain Fmoc Group
This protocol details the selective removal of the Fmoc group from the ε-amino group of a this compound residue that has been incorporated into a peptide chain.
-
Resin Preparation: After incorporation of this compound and subsequent chain elongation as needed, wash the peptide-resin thoroughly with DMF (5 times).
-
Fmoc Deprotection:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture gently for 5-10 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[10]
-
-
Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine on the lysine side chain. A positive result (blue beads) indicates successful deprotection. The resin is now ready for side-chain modification.
Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide using this compound as the branching point.
-
Main Chain Synthesis: Synthesize the main peptide chain up to the desired branching point using the general SPPS protocol (Section 4.1).
-
Incorporate Branching Residue: Couple this compound to the growing peptide chain.
-
Continue Main Chain (Optional): If desired, continue to elongate the main chain by repeating the general SPPS cycle.
-
Selective Side-Chain Deprotection: Perform the on-resin selective deprotection of the lysine side-chain Fmoc group as described in Section 4.2.
-
Branch Synthesis: Synthesize the branch peptide chain from the deprotected ε-amino group of the lysine residue by repeating the general SPPS cycle (Section 4.1).
-
Final Cleavage and Deprotection:
-
Wash the completed branched peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)).[4]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Peptide Analysis and Purification
-
Purity Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the purity of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
-
Characterization: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Purification: Purify the crude peptide using preparative RP-HPLC to obtain the final product with the desired purity.
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the orthogonal protection strategy using this compound.
Caption: Orthogonal deprotection of Boc and Fmoc groups from a lysine residue.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Workflow for the synthesis of a branched peptide.
Conclusion
The orthogonal protection strategy employing this compound is a powerful and versatile methodology in modern peptide chemistry. It provides a robust framework for the synthesis of complex peptides with site-specific modifications, which are of increasing importance in drug discovery and development. The ability to precisely control the deprotection of the α- and ε-amino groups of a lysine residue opens up a vast chemical space for the design and creation of novel peptide-based therapeutics and research tools. A thorough understanding of the underlying principles and experimental protocols is essential for leveraging the full potential of this strategy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. biotage.com [biotage.com]
- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced efficacy, stability, and patient compliance. A key strategy in overcoming the inherent limitations of natural L-amino acid peptides is the incorporation of their stereoisomers, D-amino acids. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic implications of utilizing D-amino acids in peptide drug design.
The Stereochemical Advantage: Enhancing Therapeutic Properties
The substitution of L-amino acids with their D-enantiomers offers a powerful approach to improving the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. This strategic modification primarily confers two significant advantages: enhanced proteolytic stability and modulation of biological activity.
Enhanced Proteolytic Stability
Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by endogenous proteases, which significantly shortens their in-vivo half-life and limits their therapeutic potential.[1][2] Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of D-amino acids creates a steric hindrance within the peptide backbone, rendering it unrecognizable to these enzymes.[2] This resistance to enzymatic degradation leads to a substantial increase in the peptide's stability in biological fluids such as plasma and serum.[3][4]
Modulation of Biological Activity and Immunogenicity
The incorporation of D-amino acids can significantly alter the three-dimensional conformation of a peptide. This can lead to a range of effects on its biological activity, from reduced or abolished activity to, in some cases, maintained or even enhanced potency.[1] The altered conformation can affect the peptide's binding affinity and selectivity for its target receptor.
Furthermore, the use of D-amino acids can influence the immunogenicity of a peptide therapeutic. Peptides composed entirely of D-amino acids are generally less immunogenic than their L-peptide counterparts.[1] This is because the enzymes involved in antigen processing and presentation are also stereospecific for L-amino acids, making D-peptides less likely to be processed and presented by Major Histocompatibility Complex (MHC) molecules.[1]
Quantitative Impact of D-Amino Acid Substitution
The benefits of incorporating D-amino acids can be quantified through various in vitro and in vivo studies. The following tables summarize the impact of D-amino acid substitution on key therapeutic properties.
Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides
| Peptide Class | L-Amino Acid Variant Half-Life | D-Amino Acid Variant Half-Life | Fold Increase | Assay Conditions |
| Antitumor Peptide (RDP215) | Not specified (degraded) | Stable after 8 hours | - | 25% Fetal Bovine Serum |
| Somatostatin Analogue | Minutes | 1.5 hours | >30 | In vivo (unspecified)[4] |
| MUC2 Epitope Peptide | Not specified (degraded) | Increased half-life | - | Plasma[3] |
| Generic Peptide | ~2-6 minutes (expected) | 36 minutes | ~6-18 | In vivo (mice) |
Table 2: Modulation of Biological Activity by D-Amino Acid Substitution
| Peptide | L-Variant IC50/EC50 | D-Variant IC50/EC50 | Change in Activity | Target/Assay |
| Antitumor Peptide (RDP215) | 4.7 µM (LC50) | 1.8 µM (LC50) | 2.6-fold increase | Human Melanoma (SBcl-2) cells |
| DCDX | 5-fold higher than D-variant | Lower IC50 | 5-fold increase | Receptor-Mediated Transcytosis |
| RI-PTH(1-11) | Active | Reduced activity | Decrease | PTH type-I receptor binding[5] |
Experimental Protocols
Accurate assessment of the therapeutic properties of D-amino acid-containing peptides requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.
In Vitro Peptide Stability Assay in Plasma
This assay evaluates the resistance of a peptide to degradation by proteases present in plasma.
Materials:
-
Test peptide (L- and D-variants) stock solution (1 mg/mL in a suitable solvent).
-
Human or animal plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile).[1]
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.[1]
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the conformational changes induced by D-amino acid substitution.
Materials:
-
Test peptide (L- and D-variants).
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Quartz cuvette (1 mm path length).
-
CD spectropolarimeter.
Procedure:
-
Prepare a solution of the peptide in the CD buffer at a concentration of approximately 0.1 mg/mL.
-
Prepare a corresponding buffer blank.
-
Acquire a CD spectrum of the buffer blank from 190 to 260 nm.
-
Rinse the cuvette thoroughly and acquire the CD spectrum of the peptide solution under the same conditions.
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the resulting CD signal (in millidegrees) to mean residue ellipticity.
-
Analyze the spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.
In Vitro T-Cell Proliferation Assay for Immunogenicity Assessment
This assay evaluates the potential of a peptide to stimulate an immune response by measuring T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Test peptide (L- and D-variants).
-
Cell culture medium (e.g., RPMI-1640) supplemented with human serum.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Positive control (e.g., phytohemagglutinin).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with CFSE dye.
-
Culture the CFSE-labeled PBMCs in 96-well plates.
-
Add the test peptides at various concentrations to the cell cultures. Include positive and negative controls.
-
Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T-cell populations.
-
Calculate the stimulation index by comparing the proliferation in peptide-treated wells to that in untreated wells.
Visualizing Key Concepts and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological concepts and experimental workflows.
Conclusion
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development. By enhancing proteolytic stability and modulating biological activity, this approach addresses the primary limitations of native peptides, paving the way for more effective and bioavailable therapeutics. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable researchers to rationally design and develop next-generation peptide drugs with optimized therapeutic profiles.
References
A Technical Guide to High-Purity Boc-D-Lys(Fmoc)-OH for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block for the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids, such as D-lysine, is a key strategy in modern drug discovery to enhance peptide stability against enzymatic degradation and improve pharmacokinetic profiles. This document details commercial sources, quality control standards, and essential experimental protocols for the effective use of this reagent.
Introduction to this compound
This compound is a derivative of the amino acid D-lysine designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] It features two orthogonal protecting groups:
-
Nα-Boc (tert-butyloxycarbonyl): This group protects the alpha-amino group and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which is characteristic of the final cleavage step in Boc-SPPS.
-
Nε-Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the epsilon-amino group on the lysine side chain. The Fmoc group is stable to the acidic conditions used to remove the Boc group but can be selectively cleaved under mild basic conditions, typically with piperidine.[1]
This orthogonal protection scheme is highly advantageous, allowing for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables site-specific modifications, such as bioconjugation of labels, crosslinkers, or other molecules, which is invaluable for creating advanced peptide therapeutics and diagnostics.[1][2]
Commercial Suppliers and Purity Specifications
The quality of this compound is paramount for the successful synthesis of high-purity peptides. Researchers should source this reagent from reputable suppliers who provide comprehensive analytical data. Key quality attributes include high chemical purity (typically ≥98% by HPLC) and high enantiomeric purity.
Below is a summary of commercial suppliers offering high-purity this compound. Prices and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name/Number | Purity Specification | Available Quantities |
| Sigma-Aldrich (Novabiochem®) | 852146 | ≥98.0% (HPLC), ≥99.5% (Enantiomeric) | Inquire |
| Matrix Innovation | - | ≥98%, ≤0.5% L-Enantiomer | 10g, 25g, 100g |
| Genprice Bio Inc | - | ≥ 98%, ≤ 0.5% L-Enantiomer | Inquire |
| Advanced ChemTech | - | High Purity | Inquire |
| Anaspec | AS-22312 | Standard Amino Acid | Inquire |
| Aapptec | - | High Purity | Inquire |
| BLD Pharm | - | High Purity | Inquire |
| MedchemExpress | - | High Purity | Inquire |
Note: Data is compiled from publicly available information from suppliers and may not be exhaustive. Researchers are advised to request certificates of analysis (CoA) for specific lots.
Quality Control and Analytical Methods
Ensuring the purity of this compound before its use in peptide synthesis is a critical step to avoid the introduction of impurities that can be difficult to remove from the final peptide product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.[3] A well-defined peak for the main compound should be observed, and the purity is calculated based on the area of this peak relative to the total peak area in the chromatogram.
General Experimental Protocol for HPLC Purity Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. A typical gradient might be 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 254 nm or 265 nm to detect the Fmoc group.
-
Injection Volume: 10-20 µL.[3]
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks, then multiplying by 100.
-
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for one cycle of amino acid coupling in Boc-SPPS.
Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., PAM or MBHA resin) with the first amino acid already attached. Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (3x), followed by a neutralization wash with 5-10% Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash the resin again with DCM (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and an activating agent such as HBTU/HOBt (3-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Repeat these steps for each subsequent amino acid in the peptide sequence.
Selective Nε-Fmoc Deprotection on Resin
This protocol allows for the modification of the lysine side chain while the peptide remains attached to the solid support.
-
Resin Preparation: After completing the peptide sequence, ensure the final Nα-Boc group is still intact. Wash the peptide-resin with DMF (3x).
-
Fmoc Deprotection:
-
Washing:
-
Drain the piperidine solution and wash the resin extensively with DMF (5-7x) to completely remove all traces of piperidine.
-
Wash with DCM (3x) and dry the resin under vacuum if proceeding to a moisture-sensitive reaction.
-
The newly exposed ε-amino group is now available for bioconjugation or other modifications.
Bioconjugation to the Lysine Side Chain
Once the Nε-Fmoc group is removed, various moieties can be attached to the lysine side chain. A common method is acylation using an N-hydroxysuccinimide (NHS) ester.[5]
-
Reagent Preparation: Dissolve the NHS-ester of the molecule to be conjugated (e.g., a fluorescent dye, biotin) in a suitable solvent like DMF or DMSO.
-
Conjugation Reaction:
-
Add the NHS-ester solution (typically 1.5-3 equivalents) to the deprotected peptide-resin.
-
Add a non-nucleophilic base such as DIEA (2-4 equivalents) to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[6]
-
-
Washing and Capping:
-
Wash the resin with DMF (3x) and DCM (3x).
-
To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Final Cleavage: Proceed with the standard cleavage and global deprotection protocol for your resin type (e.g., HF cleavage or TFA-based cleavage cocktail) to release the modified peptide.
References
A Comprehensive Technical Guide to the Storage and Handling of Boc-D-Lys(Fmoc)-OH for Researchers and Drug Development Professionals
Introduction
Nα-Boc-Nε-Fmoc-D-lysine, commonly referred to as Boc-D-Lys(Fmoc)-OH, is a critical building block in modern peptide synthesis, particularly in the development of peptide-based therapeutics. Its unique orthogonal protecting group strategy, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the ε-amino group of the D-lysine side chain, allows for selective chemical modifications and the synthesis of complex peptide architectures.[1][2] The D-configuration of the lysine residue is often incorporated to enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates.[2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive recommendations for the proper storage and handling of this compound to ensure its integrity, stability, and safe use in the laboratory.
Physicochemical Properties
This compound is typically supplied as a white to off-white powder or crystalline solid.[2][3] Understanding its fundamental properties is key to its appropriate handling and application.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [3] |
| Molecular Weight | 468.54 g/mol | [3] |
| CAS Number | 115186-31-7 | [4] |
| Melting Point | 120-131 °C | [3] |
| Appearance | White to off-white powder or crystals | [3] |
Storage Recommendations
The stability of this compound is paramount to achieving reliable and reproducible results in peptide synthesis. While specific storage conditions can vary between suppliers, the following table summarizes the recommended storage temperatures. It is crucial to consult the certificate of analysis and supplier-specific recommendations upon receipt of the material.
| Storage Temperature | Supplier/Source | Notes |
| -20°C | APExBIO | Recommended for long-term storage. |
| 2-8°C | Sigma-Aldrich | A common temperature for refrigerated storage. |
| 4°C | Anaspec | Refrigerated storage condition.[5] |
| 15-25°C | Sigma-Aldrich (Novabiochem) | Room temperature storage is also cited.[3] |
Key Storage Considerations:
-
Moisture Sensitivity: The compound is sensitive to moisture.[1] Store in a tightly sealed container in a dry, well-ventilated place. The use of a desiccator is recommended for long-term storage.
-
Light Sensitivity: While not explicitly stated in all technical data sheets, it is good practice to protect all sensitive chemical reagents from direct light. Store in an opaque container or in a dark location.
-
Inert Atmosphere: For extended storage, particularly for high-purity material intended for GMP applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from atmospheric components.
Chemical Stability and Incompatibilities
This compound possesses orthogonal protecting groups, which dictates its chemical stability profile.
-
Acid Stability: The Fmoc protecting group on the side chain is stable under acidic conditions.[4]
-
Base Stability: The Boc protecting group on the Nα-amino group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine).
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases in storage, as these can lead to the premature cleavage of the protecting groups or degradation of the molecule.
Solubility Data
The solubility of this compound is a critical parameter for its use in solution-phase chemistry and for the preparation of stock solutions for solid-phase peptide synthesis (SPPS).
| Solvent | Solubility | Reference |
| Water | Insoluble | [6] |
| Dimethyl Sulfoxide (DMSO) | ≥16.37 mg/mL | [6] |
| Ethanol (EtOH) | ≥23.2 mg/mL | [6] |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | [3] |
Handling and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Handle in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of contact, wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the preparation of a 0.5 M stock solution of this compound in Dimethylformamide (DMF), a common procedure in preparation for automated or manual solid-phase peptide synthesis.
Materials:
-
This compound
-
Anhydrous DMF
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Argon or nitrogen gas line (optional)
Procedure:
-
Preparation: Ensure the volumetric flask is clean and dry. If available, purge the flask with an inert gas (argon or nitrogen) to minimize exposure to moisture and air.
-
Weighing: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 0.5 M solution, weigh out 2.34 g of the compound (468.54 g/mol * 0.5 mol/L * 0.010 L).
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask. Add approximately half of the final volume of anhydrous DMF.
-
Mixing: Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used for more efficient mixing. Ensure the compound is fully dissolved before proceeding.
-
Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMF to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, the stock solution should be stored at the recommended temperature (typically 2-8°C or -20°C) in a tightly sealed container, protected from light. For extended storage, flushing the headspace with an inert gas before sealing is recommended.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receipt to use.
Caption: Workflow for this compound Storage and Handling.
Conclusion
The integrity of this compound is fundamental to the successful synthesis of high-quality peptides for research and drug development. Adherence to the storage and handling recommendations outlined in this guide will help to ensure the stability and reactivity of this crucial reagent. By implementing proper storage conditions, utilizing appropriate personal protective equipment, and following standardized procedures for solution preparation, researchers can minimize variability and achieve more reliable and reproducible outcomes in their peptide synthesis endeavors.
References
Methodological & Application
Application Notes and Protocols for Boc-D-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Lys(Fmoc)-OH is a specialized amino acid derivative designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS). It incorporates an orthogonal protection strategy, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the D-lysine side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement is particularly valuable for the synthesis of peptides requiring site-specific modification of the lysine side chain, such as the attachment of labels, formation of branched peptides, or conjugation to other molecules. The D-configuration of the lysine residue can also be strategically employed to enhance peptide stability against enzymatic degradation.[1]
The core advantage of this protection scheme in Boc-SPPS is the ability to selectively remove the Fmoc group from the lysine side chain at any point during the synthesis without affecting the Boc-protected N-terminus or other acid-labile side-chain protecting groups.[2] This allows for chemical modifications to be performed on the resin-bound peptide, a technique that offers significant flexibility in complex peptide design.
Data Presentation
Table 1: Protecting Group Orthogonality in Boc-SPPS using this compound
| Protecting Group | Location | Removal Conditions | Stability |
| Boc | α-amino group | Acidic (e.g., TFA in DCM) | Stable to basic conditions |
| Fmoc | ε-amino group (Lys side chain) | Basic (e.g., Piperidine in DMF) | Stable to acidic conditions |
| Other Side-Chain Protecting Groups (e.g., Bzl, cHex) | Various amino acid side chains | Strong acid (e.g., HF, TFMSA) | Stable to TFA and piperidine |
Table 2: Reagents and Solvents for Key SPPS Steps
| Step | Reagent/Solvent | Typical Concentration/Ratio | Purpose |
| Resin Swelling | Dichloromethane (DCM) | - | Prepares the resin for synthesis |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% (v/v) | Removes the N-terminal Boc group |
| Neutralization | Diisopropylethylamine (DIEA) in DCM/DMF | 5-10% (v/v) | Neutralizes the protonated N-terminus |
| Amino Acid Coupling | This compound, Coupling Reagent (e.g., HBTU, HATU), DIEA | 2-4 eq. amino acid, 2-4 eq. coupling reagent, 4-6 eq. DIEA | Forms the peptide bond |
| Fmoc Deprotection (Side Chain) | Piperidine in DMF | 20% (v/v) | Selectively removes the Fmoc group from the Lys side chain |
| Cleavage | Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | - | Cleaves the peptide from the resin and removes side-chain protecting groups |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a suitable resin (e.g., Merrifield resin).
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then N,N-Dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test (ninhydrin test) to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next Boc deprotection and coupling cycle.
Protocol 2: Selective On-Resin Deprotection of the Lysine Side-Chain Fmoc Group
This protocol is performed after the full peptide sequence has been assembled, prior to cleavage from the resin.
-
Resin Preparation: After the final coupling step, ensure the N-terminal Boc group is still attached. Wash the peptide-resin thoroughly with DMF (5x).
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine and dibenzofulvene. The deprotected ε-amino group of the D-lysine residue is now available for modification.
Protocol 3: Side-Chain Modification (Example: Biotinylation)
-
Resin Preparation: Use the resin from Protocol 2 with the deprotected lysine side chain.
-
Coupling of Biotin:
-
Dissolve an activated biotin derivative (e.g., Biotin-NHS ester) (1.5-3 equivalents) and DIEA (2-4 equivalents) in DMF.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours, or until the reaction is complete (can be monitored by a Kaiser test).
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection
This protocol uses a strong acid to cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups. The Boc group on the N-terminus will also be removed during this step.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
In a suitable apparatus (e.g., a specialized HF cleavage apparatus), treat the resin with anhydrous Hydrofluoric acid (HF) containing a scavenger such as anisole (typically 90:10 v/v) at 0°C for 1 hour. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Alternatively, use a less hazardous strong acid cocktail such as Trifluoromethanesulfonic acid (TFMSA).
-
-
Peptide Precipitation and Purification:
-
After cleavage, the crude peptide is precipitated with cold diethyl ether.
-
The precipitate is collected by filtration or centrifugation, washed with cold ether, and dried.
-
The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: Boc-SPPS workflow incorporating this compound for side-chain modification.
Caption: Orthogonal deprotection of this compound in Boc-SPPS.
References
Application Notes and Protocols for the Activation of Boc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common coupling reagents for the activation of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The choice of coupling reagent directly impacts reaction efficiency, product purity, and the stereochemical integrity of the final peptide. This document offers a comparative analysis of several widely used coupling reagents, along with detailed experimental protocols to guide researchers in selecting the optimal conditions for their specific application.
Introduction to this compound in Peptide Synthesis
This compound is an orthogonally protected amino acid derivative essential for the synthesis of peptides with specific structural and functional properties. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the ε-amino group of the lysine side chain. This protection scheme allows for the selective deprotection of either amino group, enabling the synthesis of branched peptides or the site-specific conjugation of molecules to the lysine side chain. The D-configuration of the lysine residue can enhance the metabolic stability of the resulting peptide.
The activation of the carboxylic acid group of this compound is a crucial step for its efficient incorporation into a growing peptide chain. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free N-terminal amine of the peptide-resin.
Comparative Analysis of Common Coupling Reagents
| Coupling Reagent/Method | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization | Key Considerations |
| HATU | Aminium Salt | 15 - 60 min | > 99% | Very High | Very Low | Highly efficient for hindered couplings; rapid reaction times. Generally considered superior to HBTU. |
| HBTU | Aminium Salt | 20 - 60 min | 98 - 99.5% | High | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU. |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low | Cost-effective and reliable method. The urea byproduct is soluble in common solvents. |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low | Efficient and avoids the potential for guanidinylation side reactions. Byproducts are less hazardous than those of BOP. |
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound using the aforementioned reagents in manual solid-phase peptide synthesis.
General Resin Preparation and Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
Protocol 1: HATU Coupling
This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for difficult sequences.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the pre-activation mixture.
-
Activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the pre-activated solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture for 15-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: HBTU Coupling
A widely used and reliable method for routine peptide synthesis.[1]
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the coupling solution.
-
Coupling: Immediately add the coupling solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 20-60 minutes.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5-7 times).
Protocol 3: DIC/HOBt Coupling
A cost-effective and widely used method with low racemization.[1]
Materials:
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Suspension: Suspend the deprotected resin in DCM or DMF (10 mL per gram of resin).
-
Amino Acid and Additive Solution: In a separate vial, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in a minimum volume of DMF.
-
Addition to Resin: Add the amino acid and HOBt solution to the resin suspension.
-
Initiation of Coupling: Add DIC (5.5 equivalents) to the reaction mixture.
-
Reaction: Shake the mixture at room temperature under an inert atmosphere for 1-2 hours.
-
Monitoring: Monitor the reaction using the ninhydrin test.
-
Washing: When the ninhydrin test is negative, filter the resin and wash it three times with DMF, three times with DCM, and then three times with methanol. If the reaction is not complete within four hours, a second coupling may be necessary.
Protocol 4: PyBOP Coupling
An efficient method that avoids the use of carcinogenic byproducts.
Materials:
-
This compound
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Solution Preparation: In a separate vial, dissolve this compound (1.1 equivalents) in DMF (5 mL/g of resin).
-
Addition to Resin: Add the amino acid solution to the deprotected resin.
-
Reagent Addition: Add PyBOP (1.1 equivalents) and DIPEA (2.2 equivalents) to the resin mixture. To further suppress racemization, 1.1 equivalents of HOBt can be added.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Check for reaction completion using a Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Visualizing the Workflow and Activation Mechanism
The following diagrams illustrate the general workflow of a single coupling cycle in Fmoc-based SPPS and the activation mechanism of the carboxylic acid by a generic coupling reagent.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: General mechanism of carboxylic acid activation and peptide bond formation.
Conclusion
The choice of coupling reagent for the activation of this compound is a critical decision in peptide synthesis. For routine applications, DIC/HOBt and HBTU offer a good balance of efficiency and cost-effectiveness. For more challenging couplings, such as those involving sterically hindered residues or sequences prone to aggregation, the use of more reactive reagents like HATU or PyBOP is recommended to ensure high yields and purity while minimizing racemization. The protocols provided herein serve as a guide, and optimization may be necessary depending on the specific peptide sequence and synthesis scale.
References
Application Notes and Protocols for Selective Fmoc Deprotection from Boc-D-Lys(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-D-Lys(Fmoc)-OH is a critical building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies where orthogonal protection is required. The strategic use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group of the lysine side chain and the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group allows for selective deprotection and subsequent modification. This document provides detailed protocols and comparative data for the selective removal of the Fmoc group while leaving the Boc group intact.
The selective deprotection of the Fmoc group is typically achieved using a secondary amine base, such as piperidine, in an organic solvent. The Boc group, on the other hand, is stable to these basic conditions and requires strong acidic conditions, like trifluoroacetic acid (TFA), for its removal.[1][2] This orthogonality is fundamental to many peptide synthesis strategies.[3][4]
Data Presentation: Comparison of Fmoc Deprotection Reagents
The choice of base, its concentration, and the solvent are critical factors that influence the efficiency and potential side reactions during Fmoc deprotection.[5]
| Reagent | Typical Concentration | Solvent | Key Characteristics & Applications |
| Piperidine | 20% (v/v) | DMF or NMP | The most common and effective reagent for routine SPPS.[5][6] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | An effective alternative to piperidine with similar kinetics.[5] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | A less basic alternative to piperidine.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF or NMP | A much stronger, non-nucleophilic base that significantly accelerates deprotection. Often used for sterically hindered amino acids or to overcome aggregation.[7][8] A scavenger like piperidine is often added to trap the dibenzofulvene byproduct.[7] |
| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF or NMP | A common formulation that combines the speed of DBU with the scavenging ability of piperidine.[6] |
| Morpholine | 50% (v/v) | DMF | A milder condition often employed for sensitive substrates like glycopeptides.[8] |
Experimental Protocols
Below are detailed protocols for the selective deprotection of the Fmoc group from this compound, typically when it is incorporated into a peptide sequence on a solid support.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a standard two-step deprotection procedure for a resin-bound peptide.
Materials:
-
This compound coupled to a solid support (e.g., resin)
-
20% (v/v) Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF) for washing
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[6]
-
Agitation: Agitate the slurry using a shaker or by bubbling with an inert gas for 1-3 minutes at room temperature.[5]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the mixture for an additional 5-10 minutes at room temperature.[9]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.[9]
Protocol 2: Accelerated Fmoc Deprotection using DBU
This protocol is suitable for situations where standard deprotection is slow or incomplete.
Materials:
-
This compound coupled to a solid support
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[6]
-
N,N-Dimethylformamide (DMF) for washing
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).[7]
-
Agitation: Shake the mixture at room temperature. The reaction is typically much faster than with piperidine alone; a reaction time of 2-5 minutes is often sufficient.[8]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 3-5.
-
Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of DBU and byproducts.
Monitoring Fmoc Deprotection:
The completion of the Fmoc deprotection can be monitored quantitatively by UV spectroscopy. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[5] By measuring the absorbance of the collected filtrate, the extent of Fmoc group cleavage can be determined.
Mandatory Visualization
Caption: Workflow for the selective deprotection of the Fmoc group.
References
- 1. nbinno.com [nbinno.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Revolutionizing Antimicrobial Peptide Development: Incorporating Boc-D-Lys(Fmoc)-OH for Enhanced Efficacy and Stability
Application Note
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as D-isomers. The substitution of L-lysine with D-lysine, utilizing the building block Boc-D-Lys(Fmoc)-OH, offers a powerful approach to engineer AMPs with improved proteolytic stability, and in some cases, enhanced antimicrobial activity and reduced toxicity. This document provides detailed protocols for the synthesis and evaluation of AMPs incorporating this compound, along with a summary of the expected impact on their biological activity.
Key Benefits of Incorporating D-Lysine:
-
Enhanced Proteolytic Stability: D-amino acids are not recognized by proteases, significantly increasing the peptide's resistance to enzymatic degradation in biological environments and extending its in vivo half-life.
-
Modulated Antimicrobial Activity: The incorporation of D-lysine can influence the secondary structure and amphipathicity of the peptide, often maintaining or even enhancing its antimicrobial potency against a range of pathogens.
-
Reduced Hemolytic Activity: In certain peptide sequences, the introduction of D-lysine has been shown to decrease the lysis of red blood cells, indicating a higher selectivity for microbial over mammalian cell membranes and an improved safety profile.
Data Summary:
The following tables summarize representative data on the impact of D-lysine substitution on the activity of various antimicrobial peptides.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of L-Lysine vs. D-Lysine Containing Peptides
| Peptide | Target Organism | MIC (µM) of L-Lysine Peptide | MIC (µM) of D-Lysine Substituted Peptide | Reference |
| CM15 | E. coli | 2 | 4 (D³,¹³) | [1][2] |
| CM15 | S. aureus | 2 | 4 (D³,¹³) | [1][2] |
| CM15 | S. epidermidis | 4 | 8 (D³,¹³) | [1][2] |
| Polybia-CP | S. aureus | 16-64 | 8-32 (D-CP) | [3] |
| HPA3NT3-A2 | E. coli | 1.6 | 1.6 (HPA3NT3-A2D) | [4] |
| HPA3NT3-A2 | S. aureus | 3.1 | 3.1 (HPA3NT3-A2D) | [4] |
Table 2: Cytotoxicity and Hemolytic Activity of L-Lysine vs. D-Lysine Containing Peptides
| Peptide | Cell Line / Assay | IC50/LD50/HC50 (µM) of L-Lysine Peptide | IC50/LD50/HC50 (µM) of D-Lysine Substituted Peptide | Reference |
| CM15 | RAW264.7 Macrophages (LD50) | 3.4 | 78 (D³,¹³) | [1][2] |
| CM15 | Human Red Blood Cells (% Hemolysis at 64 µM) | ~50% | <6% (D³,¹³) | [1][2] |
| HPA3NT3-A2 | HaCaT Cells (% Cytotoxicity at 250 µM) | 11.7% | 10.5% (HPA3NT3-A2D) | [4] |
| HPA3NT3-A2 | Sheep Red Blood Cells (% Hemolysis at 250 µM) | 0% | 0% (HPA3NT3-A2D) | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of antimicrobial peptides incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an AMP Incorporating this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of an antimicrobial peptide.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Purified antimicrobial peptide
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Protocol 3: Hemolytic Activity Assay
This assay measures the ability of an AMP to lyse red blood cells.[5]
Workflow for Hemolysis Assay
Caption: Workflow for the hemolytic activity assay.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified antimicrobial peptide
-
1% Triton X-100 (positive control)
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare RBC Suspension:
-
Wash fresh RBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Incubation:
-
Add serial dilutions of the peptide in PBS to the wells of a 96-well plate.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measure Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[6][7]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Complete cell culture medium
-
Purified antimicrobial peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Peptide Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the peptide.
-
Include a vehicle control (medium without peptide).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate Cell Viability:
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
Conclusion
The incorporation of this compound into antimicrobial peptides is a valuable strategy for enhancing their therapeutic properties. The provided protocols offer a comprehensive guide for the synthesis and evaluation of these modified peptides, enabling researchers to systematically investigate the impact of D-lysine substitution on antimicrobial activity, stability, and cytotoxicity. The strategic use of this and other non-proteinogenic amino acids will undoubtedly play a crucial role in the future development of effective and safe antimicrobial therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes: Synthesis of Branched Peptides Using Boc-D-Lys(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Branched peptides are macromolecules composed of multiple peptide chains attached to a central core, offering significant advantages over their linear counterparts.[1][2] These structures exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved solubility.[1][3][4] Such properties make them highly valuable in various biomedical fields, including drug development, vaccine design, and biomaterials engineering.[1][5][6]
The synthesis of well-defined branched peptides relies on the strategic use of orthogonally protected amino acids.[7] Boc-D-Lys(Fmoc)-OH is a key building block for this purpose.[8][9] It features two distinct protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group of the D-lysine side chain.[8][10] This orthogonal protection scheme allows for the selective deprotection of each amino group under different chemical conditions, enabling the controlled, stepwise synthesis of a primary peptide chain and a subsequent branch.[10][11] The D-configuration of the lysine residue can also be incorporated to increase resistance to proteolysis and enhance pharmacological properties.[10][12]
Principle of Orthogonal Synthesis
The core of this methodology is the differential lability of the Boc and Fmoc protecting groups. The Boc group is labile to acidic conditions (e.g., Trifluoroacetic Acid - TFA), while the Fmoc group is labile to basic conditions (e.g., Piperidine).[8][10][13][14] This orthogonality is fundamental to the successful synthesis of branched structures on a solid support.
The synthesis begins in the "Boc mode," where the Boc group on the α-amine is removed to allow for the elongation of the main peptide chain. The Fmoc group on the D-lysine side chain remains stable throughout this process. Once the main chain is complete, the synthesis switches to "Fmoc mode." The ε-amino group of the lysine side chain is selectively deprotected by treatment with a mild base, exposing a new N-terminus for the synthesis of the second peptide chain (the branch).
Caption: Orthogonal synthesis strategy for branched peptides.
Applications of Branched Peptides
The unique architecture of branched peptides leads to a range of applications:
-
Drug Development: Branched peptides often show enhanced stability, solubility, and bioavailability.[1] Their multivalent nature allows for strong binding to specific receptors or enzymes, making them excellent candidates for targeted therapies, particularly in oncology and for treating infectious diseases.[1][3][5][6]
-
Vaccine Development: By presenting multiple copies of an antigenic epitope on a single molecule (a concept known as Multiple Antigen Peptides or MAPs), branched peptides can elicit a significantly stronger immune response compared to linear antigens.[1][2][4]
-
Biomaterials: Branched peptides can self-assemble into complex structures like nanofibers and hydrogels.[1][6] These materials are being explored as scaffolds for tissue engineering, controlled drug release systems, and as mimics of the extracellular matrix.[6]
-
Diagnostics: When conjugated with imaging agents (e.g., fluorescent dyes), branched peptides can serve as highly specific probes for diagnostic purposes, allowing for the visualization of biological targets in vitro or in vivo.[1]
Experimental Protocols
The following protocols outline a general procedure for the manual solid-phase synthesis of a branched peptide using this compound. Automated synthesizers can also be programmed to perform these steps.
Protocol 1: Main Chain Elongation (Boc-SPPS)
This protocol describes the iterative addition of amino acids to the main peptide chain.
-
Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). Swell the resin in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For coupling this compound, use the same procedure.
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.
-
Iteration: Repeat steps 2-5 for each amino acid in the main peptide sequence.
References
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]
- 6. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 14. chempep.com [chempep.com]
Application Notes and Protocols: Site-Specific Fluorescent Labeling of Peptides using Boc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of peptides is a powerful tool for studying biological processes, including receptor-ligand interactions, enzyme activity, and cellular uptake.[1] The incorporation of D-amino acids, such as D-lysine, can significantly enhance the pharmacological properties of synthetic peptides by increasing their resistance to proteolytic degradation, leading to longer in-vivo half-lives.[2]
This document provides detailed application notes and protocols for the use of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a key building block for the site-specific fluorescent labeling of peptides synthesized via Boc-chemistry solid-phase peptide synthesis (SPPS).[3] The orthogonal protection scheme, where the Nα-Boc group is acid-labile and the Nε-Fmoc group is base-labile, allows for the selective deprotection of the lysine side chain and subsequent conjugation with a fluorescent dye while the peptide remains anchored to the solid support.[3][4]
Principle of the Method: Orthogonal Protection Strategy
The core of this technique lies in the orthogonality of the Boc and Fmoc protecting groups.[4][] In the context of Boc-SPPS, the workflow is as follows:
-
Peptide Synthesis: The peptide chain is assembled on a solid support using Boc-protected amino acids. The Nα-Boc group is removed at each cycle with a mild acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.
-
Selective Side-Chain Deprotection: The this compound residue is incorporated at the desired labeling position. The Nε-Fmoc group on its side chain is stable to the acidic conditions used for Nα-Boc removal.[3] After the full peptide sequence is assembled, the Nε-Fmoc group can be selectively removed using a base, such as 20% piperidine in DMF, which does not affect the acid-labile Nα-Boc group of the N-terminal amino acid or other acid-labile side-chain protecting groups.[4]
-
On-Resin Labeling: With the lysine side-chain amine now free, an amine-reactive fluorescent dye can be covalently attached. This on-resin conjugation ensures site-specificity.[6]
-
Final Cleavage: The fully assembled and labeled peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or a TFA "cocktail".[6][7]
Caption: Orthogonal protection scheme of this compound.
Data Presentation
For successful labeling, the choice of fluorescent dye is critical and depends on the specific application, such as required brightness, photostability, and spectral properties.
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Abbreviation | Excitation (λex, nm) | Emission (λem, nm) | Reactive Group |
|---|---|---|---|---|
| Fluorescein isothiocyanate | FITC | ~494 | ~518 | Isothiocyanate |
| Rhodamine B | RhoB | ~555 | ~580 | Carboxylic Acid* |
| Cyanine 3 | Cy3 | ~550 | ~570 | NHS Ester |
| Cyanine 5 | Cy5 | ~649 | ~670 | NHS Ester |
| 5-Carboxyfluorescein | 5-FAM | ~492 | ~518 | Carboxylic Acid* |
*Note: Dyes with carboxylic acid groups require activation (e.g., with HBTU, PyBOP) prior to coupling to the free amine.[6][8]
Table 2: Representative Data for Fluorescent Peptide Synthesis
| Parameter | Typical Result | Reference |
|---|---|---|
| Peptide Synthesis Yield (crude) | 70-95% | [9] |
| On-Resin Labeling Efficiency | >90% | [10] |
| Final Purity (after HPLC) | >95-98% |[6][10] |
Experimental Protocols
The following protocols outline the complete workflow from synthesis to purification of a fluorescently labeled peptide using this compound.
Protocol 1: Boc-SPPS Incorporating this compound
This protocol describes the manual assembly of a peptide chain on a resin using the Boc/tBu strategy.
Materials:
-
Appropriate resin (e.g., MBHA for C-terminal amide, PAM for C-terminal acid)
-
Boc-protected amino acids, including this compound
-
Deprotection solution: 50% TFA in Dichloromethane (DCM)
-
Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DCM
-
Coupling reagents: HBTU, HOBt, or DCC
-
Solvents: N,N-Dimethylformamide (DMF), DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Initial Boc Deprotection: Remove the Boc group from the resin-linked amino acid by treating it with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 minutes). Wash again with DCM and DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the next Boc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Selective Nε-Fmoc Deprotection
This protocol is performed after the full peptide sequence is assembled.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Ensure the N-terminal Boc group of the final amino acid is still attached.
-
Wash the peptide-resin with DMF (3x).
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Dry the resin under vacuum for the next step.
Protocol 3: On-Resin Fluorescent Labeling
This protocol describes the coupling of an amine-reactive dye to the deprotected lysine side chain.
Materials:
-
Peptide-resin with free Nε-amine
-
Amine-reactive fluorescent dye (e.g., FITC, or an NHS-ester of Cy3/Cy5) (1.5-3 eq)
-
For dyes with carboxylic acids (e.g., Rhodamine B): Coupling reagents (HBTU/DIPEA)
-
Solvents: Anhydrous DMF or DMSO
Procedure:
-
Dissolve the fluorescent dye in anhydrous DMF or DMSO. If using a dye with a carboxylic acid, pre-activate with HBTU/DIPEA for 5 minutes.
-
Add the dye solution to the dried peptide-resin.
-
Agitate the reaction mixture in the dark at room temperature for 4-12 hours.[10]
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC/MS.
-
Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x) to remove excess dye.
-
Dry the labeled peptide-resin under vacuum.
Protocol 4: Cleavage and Final Deprotection
This protocol cleaves the labeled peptide from the resin and removes remaining side-chain protecting groups.
Materials:
-
Labeled peptide-resin
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail such as TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a suitable reaction vessel.
-
Add the cleavage cocktail and allow the reaction to proceed for 2-4 hours at room temperature.[6]
-
Filter the mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the fluorescently labeled peptide using reverse-phase HPLC.
-
Confirm the final product identity and purity by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for fluorescent peptide labeling.
References
- 1. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-D-Lys(Fmoc)-OH in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), a crucial building block in modern bioconjugation and peptide chemistry. The orthogonal protection strategy afforded by the Boc and Fmoc groups allows for precise, site-specific modifications of peptides, making it an invaluable tool in drug development, diagnostics, and fundamental research.[1][2]
Introduction
This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This arrangement is particularly useful in Boc-based solid-phase peptide synthesis (SPPS). The D-configuration of the lysine residue can enhance the proteolytic stability of the resulting peptides, leading to a longer in-vivo half-life.[1]
The key feature of this compound is its orthogonal protection scheme. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[1][3] This allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin and the N-terminus is protected, enabling site-specific conjugation of various molecules.[3]
Key Applications
-
Site-Specific Labeling: The selective deprotection of the Fmoc group on the lysine side chain allows for the attachment of reporter molecules such as fluorescent dyes or biotin.[4]
-
Peptide Drug Conjugates: Therapeutic agents, such as small molecule drugs or toxins, can be conjugated to the lysine side chain to create targeted drug delivery systems.[5]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the lysine side chain can improve the pharmacokinetic properties of therapeutic peptides.
-
Synthesis of Branched Peptides: The lysine side chain can serve as an anchor point for the synthesis of branched or multi-valent peptide constructs.[4]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol describes the manual Boc-based solid-phase peptide synthesis for incorporating a this compound residue into a peptide chain.
Materials:
-
Boc-protected amino acid resin (e.g., Boc-Gly-PAM resin)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize with 10% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective Fmoc Deprotection of the Lysine Side Chain
This protocol is performed on the peptidyl-resin after the full-length peptide has been synthesized and while the N-terminus is still Boc-protected.
Materials:
-
Peptidyl-resin containing this compound
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DMF (3x).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[6]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and dibenzofulvene-piperidine adduct.[7] The resin is now ready for on-resin side-chain modification.
Protocol 3: General Bioconjugation to the Deprotected Lysine Side Chain
This protocol provides a general method for conjugating a molecule with a carboxylic acid group to the deprotected lysine side chain.
Materials:
-
Peptidyl-resin with deprotected lysine side chain
-
Molecule to be conjugated (e.g., fluorescent dye, drug) with a carboxylic acid group
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Activation of Molecule: In a separate vial, dissolve the molecule to be conjugated (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Conjugation Reaction: Add the activated molecule solution to the peptidyl-resin.
-
Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by a suitable method such as a small-scale cleavage and LC-MS analysis).
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Final Cleavage and Deprotection: Cleave the conjugated peptide from the resin and remove the remaining protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[8]
Data Presentation
Table 1: Orthogonality of Common Lysine Side-Chain Protecting Groups in Peptide Synthesis
| Protecting Group | Nα-Boc Removal (TFA) | Nα-Fmoc Removal (20% Piperidine/DMF) | Side-Chain Deprotection Condition | Orthogonality to Boc-SPPS | Orthogonality to Fmoc-SPPS |
| Fmoc | Stable | Cleaved | Base (e.g., Piperidine) | Yes | No |
| Boc | Cleaved | Stable | Acid (e.g., TFA) | No | Yes |
| Mtt | Stable | Stable | Dilute Acid (e.g., 1% TFA in DCM) | Yes | Yes |
| Dde | Stable | Stable | 2% Hydrazine in DMF | Yes | Yes |
| Alloc | Stable | Stable | Pd(PPh₃)₄/Scavenger | Yes | Yes |
This table highlights the principle of orthogonal protection, which is fundamental to the application of this compound.[7]
Visualizations
Orthogonal Deprotection Scheme
Caption: Orthogonal deprotection and conjugation workflow.
Bioconjugation Workflow
Caption: General workflow for bioconjugation using this compound.
References
Application Note and Protocol: Cleavage of Peptides Containing Boc-D-Lys(Fmoc)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry.[1][2] This methodology relies on the use of orthogonal protecting groups to ensure the selective and sequential elongation of the peptide chain.[][4] A common building block in the synthesis of specialized peptides is Fmoc-D-Lys(Boc)-OH, where the alpha-amino group is temporarily protected by the base-labile Fmoc group, and the epsilon-amino group of the D-lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[5][6]
The final, critical stage of the synthesis is the cleavage of the completed peptide from the solid support and the simultaneous removal of the permanent side-chain protecting groups.[1] For peptides containing Lys(Boc), this step is achieved with a single acidic treatment, typically using a cleavage cocktail based on high-purity Trifluoroacetic Acid (TFA).[1][7] The selection of an appropriate cleavage cocktail is paramount to achieving high yield and purity, as the highly reactive carbocations generated during the deprotection of the Boc group can lead to unwanted side reactions with sensitive amino acid residues.[1][8]
This document provides detailed protocols for the cleavage and deprotection of peptides containing Boc-D-Lys(Fmoc)-OH, a summary of common cleavage cocktails, and troubleshooting guidelines.
Principle of Orthogonal Deprotection and Cleavage
The success of Fmoc-based SPPS hinges on the orthogonal nature of the Nα-Fmoc group and the side-chain protecting groups, such as the Boc group on lysine.[][4]
-
Fmoc Group (Nα-protection): This group is labile to mild basic conditions, typically a solution of 20% piperidine in N,N-Dimethylformamide (DMF), and is removed at each step of the synthesis to allow for the coupling of the next amino acid.[2][]
-
Boc Group (Side-chain protection): The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA.[6]
The final cleavage procedure exploits this acid lability. A concentrated TFA solution simultaneously cleaves the ester linkage anchoring the peptide to the resin (e.g., Wang resin) and removes the Boc protecting group from the lysine side chain, yielding the free peptide.[1][5] During this process, reactive tert-butyl cations are generated, which can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][8] To prevent these side reactions, "scavengers" are added to the TFA cocktail to trap these carbocations.[1]
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For sequences lacking sensitive residues, a simple TFA/scavenger mixture is sufficient. However, for peptides containing Cys, Met, or Trp, a more complex mixture is required to prevent side reactions.
| Cocktail ID | Composition (v/v) | Reagents | Key Features & Applications |
| CK-1 (Standard) | 95 : 2.5 : 2.5 | TFA / Water / Triisopropylsilane (TIS) | A general-purpose, robust cocktail for peptides without sensitive residues like Met, Cys, or Trp. TIS is an efficient scavenger of carbocations.[1][9] |
| CK-2 (Reagent B) | 88 : 5 : 5 : 2 | TFA / Phenol / Water / TIS | An "odorless" alternative to thiol-containing cocktails.[10] Phenol protects Tyr, and TIS is effective for scavenging cations from Trt groups.[10][11] Not recommended for Met-containing peptides.[10] |
| CK-3 (Sensitive) | 87.5 : 5 : 3 : 2.5 : 2 | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / TIS / Anisole | A comprehensive cocktail for peptides with multiple sensitive residues. EDT and thioanisole protect Cys and Met. Anisole protects Tyr.[12] |
| CK-4 (Trp-Rich) | 94 : 1 : 2.5 : 2.5 | TFA / 1,2-Ethanedithiol (EDT) / Water / TIS | Specifically formulated to minimize modification of Tryptophan residues. The use of Trp(Boc) is also highly recommended to prevent side reactions.[11] |
TFA: Trifluoroacetic Acid
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. All procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage (for Peptides without Sensitive Residues)
This protocol is suitable for peptides that do not contain Cys, Met, or Trp, utilizing the CK-1 cocktail.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold anhydrous diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes (15 or 50 mL)
-
Nitrogen or Argon gas source
Procedure:
-
Resin Preparation: a. Transfer the dried peptide-resin (e.g., 100 mg) to the reaction vessel. b. Wash the resin with DCM (3 x 5 mL) to remove residual DMF and swell the resin. c. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[1]
-
Cleavage Cocktail Preparation (CK-1): a. In a clean glass vial inside the fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail. b. Carefully combine TFA (1.9 mL, 95%), deionized water (0.05 mL, 2.5%), and TIS (0.05 mL, 2.5%).[1] Mix gently.
-
Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the dried resin. Ensure the resin is fully submerged. b. Seal the vessel and agitate gently at room temperature for 2-3 hours.[9] For longer or more complex peptides, the cleavage time may need to be extended.
-
Peptide Isolation and Precipitation: a. After the incubation period, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. In a separate, larger centrifuge tube, place a 10-fold volume of cold (-20°C) anhydrous diethyl ether (approx. 30 mL for 3 mL of TFA filtrate). d. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[12] e. Incubate the ether suspension at -20°C for at least 1 hour to maximize precipitation.[1]
-
Peptide Washing and Drying: a. Centrifuge the suspension (e.g., at 3000 x g for 5 minutes) to pellet the precipitated peptide. b. Carefully decant the ether supernatant. c. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting the supernatant. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.[1][12] d. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Protocol 2: Cleavage for Peptides with Sensitive Residues
This protocol is recommended for peptides containing Trp, Met, or Cys, utilizing the CK-3 cocktail.
Materials:
-
Same as Protocol 1, with the addition of Thioanisole, 1,2-Ethanedithiol (EDT), and Anisole.
Procedure:
-
Resin Preparation: a. Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation (CK-3): a. In a clean glass vial inside the fume hood, prepare the cleavage cocktail fresh. For 1 gram of resin, prepare approximately 10 mL. b. Carefully combine TFA (8.75 mL, 87.5%), thioanisole (0.5 mL, 5%), EDT (0.3 mL, 3%), TIS (0.25 mL, 2.5%), and anisole (0.2 mL, 2%).[12] Mix gently.
-
Cleavage Reaction, Isolation, and Drying: a. Follow steps 3 through 5 from Protocol 1, using the CK-3 cocktail. The reaction time is typically 2-4 hours.
Workflow and Deprotection Visualization
The following diagrams illustrate the experimental workflow and the chemical logic of the final cleavage step.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis with Boc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Lys(Fmoc)-OH is a versatile amino acid derivative crucial for the synthesis of complex peptides, particularly for creating well-defined branched structures. The strategic placement of two distinct, orthogonally stable protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amine of the D-lysine side chain—allows for selective deprotection and chain elongation at specific points in the peptide sequence.[1] This dual protection scheme is fundamental to the controlled synthesis of peptides with specific side-chain modifications or branches, which are of significant interest in drug development for enhancing biological activity, stability, and therapeutic efficacy.
The integration of microwave energy into solid-phase peptide synthesis (SPPS) has revolutionized the field by dramatically accelerating reaction times and improving the purity of crude peptides.[2][3] Microwave heating allows for efficient and uniform energy transfer to the reaction mixture, overcoming the steric hindrances often encountered in peptide synthesis, especially in the creation of complex structures like branched peptides.[4] These application notes provide a comprehensive guide to leveraging microwave-assisted SPPS for the efficient incorporation and selective deprotection of this compound to generate branched peptides.
Workflow for Branched Peptide Synthesis using this compound
The following diagram illustrates the overall workflow for synthesizing a branched peptide using this compound. The process involves the initial elongation of the main peptide chain, followed by the selective removal of the Fmoc group from the lysine side chain to enable the synthesis of the peptide branch.
Caption: Overall workflow for synthesizing a branched peptide.
Application Notes
Advantages of Microwave-Assisted Synthesis with this compound
-
Accelerated Synthesis: Microwave irradiation significantly reduces the time required for both coupling and deprotection steps.[2] Amino acid couplings can often be completed in as little as 5 minutes, and Fmoc deprotection in 1-3 minutes.[2][5]
-
Improved Purity: The rapid and efficient heating provided by microwaves can lead to higher crude peptide purities by minimizing side reactions and preventing peptide aggregation.[3]
-
Enhanced Coupling Efficiency: Microwave energy helps to overcome the steric hindrance associated with the synthesis of complex and branched peptides, leading to more complete coupling reactions.[4]
-
Facilitated Synthesis of Difficult Sequences: The application of microwave energy is particularly beneficial for the synthesis of long or sterically hindered peptide sequences, which are often challenging to produce under conventional room temperature conditions.[2]
Key Considerations
-
Orthogonal Deprotection: The successful synthesis of branched peptides using this compound hinges on the principle of orthogonal protection. The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal, and the Fmoc group is stable to the acidic conditions (e.g., TFA) used for Boc removal.[1] This allows for the selective deprotection of the lysine side chain without affecting the main peptide chain.
-
Potential for Thermal Boc Deprotection: While the Boc group is generally stable to the conditions used for Fmoc deprotection, caution should be exercised when using high temperatures in microwave-assisted synthesis. There have been reports of partial thermal deprotection of Boc groups at temperatures of 90°C, which can lead to undesired side reactions such as "overcoupling" or the formation of deletion sequences on the main chain.[6] It is advisable to perform the selective Fmoc deprotection from the lysine side chain at a lower temperature or for a shorter duration if such side products are observed.
-
Optimization of Microwave Parameters: The optimal microwave parameters (power, temperature, and time) will depend on the specific peptide sequence, the resin, and the scale of the synthesis. It is recommended to start with established protocols and optimize as needed to achieve the desired purity and yield.
Experimental Protocols
The following is a generalized protocol for the synthesis of a model unsymmetrically branched peptide on a 0.1 mmol scale using an automated microwave peptide synthesizer, such as the CEM Liberty Blue™.
Materials
-
Resin: Rink Amide ProTide™ LL resin (or other suitable resin)
-
Amino Acids: Boc-protected amino acids for the main chain, Fmoc-protected amino acids for the branch
-
Branching Amino Acid: this compound
-
Main Chain Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Branch Deprotection Reagent: 20% piperidine in DMF
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF
-
Solvent: N,N-Dimethylformamide (DMF)
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Detailed Experimental Workflow Diagram
Caption: Detailed workflow for branched peptide synthesis.
Protocol Steps:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Main Chain Elongation (Boc-SPPS):
-
Boc Deprotection: Treat the resin with TFA to remove the Boc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using DIC and Oxyma Pure with microwave irradiation (e.g., 75-90°C for 5 minutes).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the main chain.
-
Incorporate Branching Point: Couple this compound as the final amino acid of the main chain using the same microwave-assisted coupling protocol.
-
-
Selective Side-Chain Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Apply microwave energy (e.g., 75°C for 3 minutes) to remove the Fmoc group from the lysine side chain.
-
Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
-
Branch Elongation (Fmoc-SPPS):
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid of the branch to the deprotected lysine side chain using DIC and Oxyma Pure with microwave irradiation (e.g., 75-90°C for 5 minutes).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF with microwave irradiation (e.g., 75-90°C for 1-3 minutes) to remove the N-terminal Fmoc group.
-
Repeat: Repeat the coupling and deprotection steps for each subsequent amino acid in the branch.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid of the branch is coupled, perform a final N-terminal Fmoc deprotection.
-
If the N-terminus of the main chain is still Boc-protected, perform a final Boc deprotection with TFA.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the microwave-assisted synthesis of branched peptides using this compound is not extensively published, the following tables provide typical results for analogous microwave-assisted syntheses of other branched peptides and recommended microwave parameters that can serve as a starting point for optimization.
Table 1: Purity and Synthesis Time of Microwave-Assisted Branched Peptide Synthesis (Analogous Examples)
| Peptide Description | Branching Amino Acid | Synthesis Time (Microwave) | Crude Purity (%) | Reference |
| Tetra-branched Acyl Carrier Protein (ACP) | Fmoc-Lys(Fmoc)-OH | < 2 hours | 70 | [4] |
| Tetra-branched M10 Peptide | Fmoc-Lys(Fmoc)-OH | < 4 hours | 50 | [4] |
| Octameric G3KL Dendrimer | Fmoc-Lys(Fmoc)-OH | < 2 hours | 80 | [4] |
| Lactoferricin-Lactoferrampin Chimera | Fmoc-Lys(ivDde)-OH | < 5 hours | 77 | [7] |
| Histone H2B-Ubiquitin Conjugate | Fmoc-Lys(ivDde)-OH | < 5 hours | 75 | [7] |
| gp41 Variant via Lys(Mmt) Deprotection | Fmoc-Lys(Mmt)-OH | ~3 hours | 79 | [8] |
| gp41 Variant via Lys(Alloc) Deprotection | Fmoc-Lys(Alloc)-OH | ~3 hours | 82 | [8] |
| gp41 Variant via Lys(ivDde) Deprotection | Fmoc-Lys(ivDde)-OH | ~3 hours | 93 | [8] |
Table 2: Recommended Microwave Parameters for Key Synthesis Steps
| Step | Reagents | Temperature (°C) | Time (minutes) | Notes |
| Amino Acid Coupling | Boc-AA or Fmoc-AA, DIC, Oxyma Pure in DMF | 75 - 90 | 5 | Higher temperatures can accelerate coupling but may increase the risk of side reactions.[6] |
| α-Amine Fmoc Deprotection | 20% Piperidine, 0.1 M Oxyma Pure in DMF | 75 - 90 | 1 - 3 | |
| Selective Side-Chain Fmoc Deprotection | 20% Piperidine in DMF | 75 | 3 | A lower temperature is recommended to minimize the risk of thermal Boc deprotection.[6] |
Conclusion
This compound is a powerful building block for the synthesis of well-defined branched peptides. The combination of its orthogonal protecting groups with the speed and efficiency of microwave-assisted solid-phase peptide synthesis provides a robust platform for the rapid production of these complex molecules. By carefully controlling the reaction conditions, particularly the temperature during microwave irradiation, researchers can minimize side reactions and achieve high purities of the target branched peptides, thereby accelerating research and development in peptide-based therapeutics and other applications.
References
- 1. peptide.com [peptide.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merel.si [merel.si]
- 5. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. kohan.com.tw [kohan.com.tw]
Troubleshooting & Optimization
preventing side reactions during Boc-D-Lys(Fmoc)-OH incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-D-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS). The information provided is designed to help prevent and troubleshoot side reactions during its incorporation and subsequent selective deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is a specialized amino acid derivative used in Boc-based solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, with an acid-labile Boc group on the α-amino group and a base-labile Fmoc group on the ε-amino side-chain, allows for the selective deprotection of the lysine side-chain on the solid support. This is particularly useful for the synthesis of complex peptides requiring site-specific modifications, such as branching, cyclization, or the attachment of labels (e.g., fluorophores, biotin) to the lysine side-chain.[1][2]
Q2: Is the side-chain Fmoc group stable during the repetitive N-terminal Boc deprotection steps with trifluoroacetic acid (TFA)?
Yes, the Fmoc group is generally stable under the acidic conditions used for Boc deprotection.[3][4] While extensive and repeated exposure to strong acids like TFA over the course of a long synthesis may lead to a minor degree of premature Fmoc removal, this is not considered a significant side reaction in most cases. The orthogonality between the acid-labile Boc group and the base-labile Fmoc group is a well-established principle in peptide chemistry.[3][4]
Q3: What are the most common side reactions to be aware of when using this compound?
The primary concern for side reactions arises during the selective on-resin deprotection of the Fmoc group from the lysine side-chain using a base, typically piperidine.[5][6] This step can introduce side reactions commonly associated with Fmoc-SPPS, including:
-
Aspartimide formation: This is a major side reaction if your peptide sequence contains an aspartic acid (Asp) residue, particularly in motifs like Asp-Gly, Asp-Asn, or Asp-Ser. The basic conditions can cause the peptide backbone to attack the Asp side-chain, forming a succinimide intermediate that can lead to a mixture of α- and β-aspartyl peptides and racemization.[5][6][7][8]
-
Diketopiperazine formation: If the this compound is incorporated near the N-terminus of the peptide, there is a risk of intramolecular cyclization and cleavage from the resin upon deprotection of the subsequent amino acid.[6]
-
Piperidine adduct formation: In sequences with a C-terminal cysteine, base-catalyzed elimination can lead to the formation of dehydroalanine, which can then react with piperidine.[6]
Q4: Can I use standard coupling reagents for the incorporation of this compound?
Yes, standard coupling reagents used in Boc-SPPS, such as HBTU, HATU, or DIC/HOBt, can be used for the incorporation of this compound.[2][9] It is important to ensure complete coupling to avoid the formation of deletion sequences. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended.[9]
Troubleshooting Guides
Issue 1: Premature Deprotection of the Side-Chain Fmoc Group
Symptom: Mass spectrometry of the final peptide shows a species with a mass corresponding to the peptide with a deprotected lysine side-chain, or a subsequent modification at the lysine side-chain that was not intended.
Possible Cause: While generally stable, prolonged or repeated exposure to the acidic conditions of Boc deprotection may cause some loss of the Fmoc group, especially in longer syntheses.
Solution:
-
Minimize TFA exposure: Use the minimum time necessary for complete Boc deprotection at each cycle.
-
Alternative Protecting Group: For very long peptides or sequences that are particularly sensitive, consider using a lysine derivative with a more acid-stable side-chain protecting group if selective on-resin deprotection is not required.
Issue 2: Aspartimide Formation During Selective On-Resin Fmoc Deprotection
Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. Mass spectrometry confirms the presence of isomers with the same mass as the target peptide.
Possible Cause: The peptide sequence contains an Asp-Xxx motif (where Xxx is Gly, Asn, or Ser) that is susceptible to base-catalyzed aspartimide formation during the piperidine treatment to remove the Fmoc group from the lysine side-chain.[5][6][7]
Solutions:
-
Use an Alternative Base: Replace the standard 20% piperidine in DMF with a less nucleophilic base or a modified deprotection cocktail. The choice of base can significantly impact the extent of aspartimide formation.
-
Addition of an Acidic Additive: The addition of a weak acid, such as HOBt, to the piperidine solution can help to suppress aspartimide formation by protonating the backbone amide, reducing its nucleophilicity.[7]
-
Optimize Deprotection Conditions: Perform the deprotection at a lower temperature (e.g., room temperature) and for the minimum time required for complete Fmoc removal.
| Deprotection Condition | Relative Rate of Fmoc Removal | Potential for Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Fast | High | [5][6] |
| 2% DBU / 2% Piperidine in DMF | Very Fast | Can be high, sequence-dependent | [6] |
| 10% Piperazine in DMF | Slower | Reduced | [7] |
| 20% Piperidine / 0.1M HOBt in DMF | Fast | Significantly Reduced | [7] |
| 10% 3-(Diethylamino)propylamine (DEAPA) in NOP | Effective | Minimized | [10] |
Note: The efficiency and side reactions are highly sequence-dependent. It is recommended to perform a small-scale test synthesis to determine the optimal conditions for a specific peptide.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Boc-SPPS
Objective: To incorporate this compound into a growing peptide chain on a solid support using standard Boc-SPPS conditions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
HOBt (if using DIC)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents, if using DIC) in DMF. Add the coupling reagent (e.g., HBTU, 3 equivalents, or DIC, 3 equivalents) and the base (e.g., DIPEA, 6 equivalents). Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents.
Protocol 2: Selective On-Resin Deprotection of the Lys(Fmoc) Side-Chain
Objective: To selectively remove the Fmoc protecting group from the lysine side-chain while the peptide remains attached to the resin and other protecting groups (including the N-terminal Boc group) remain intact.
Materials:
-
Boc-protected peptide-resin containing a Lys(Fmoc) residue
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature. The deprotection time should be optimized, but a typical procedure involves two treatments of 10-15 minutes each.
-
Monitoring: The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
-
Washing: After complete deprotection, thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. The resin is now ready for the subsequent on-resin modification of the lysine side-chain.
Visualizations
Caption: Workflow for the incorporation of this compound and subsequent on-resin modification.
Caption: Troubleshooting decision tree for aspartimide formation during selective Fmoc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Peptide Synthesis with Boc-D-Lys(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide synthesis yields when incorporating Boc-D-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in peptide synthesis?
The main challenge associated with this compound is potential steric hindrance during the coupling reaction. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and lower yields.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to overcome the energy barrier of the reaction. Uronium/aminium-based reagents such as HATU, HCTU, and COMU, or phosphonium-based reagents like PyBOP, are generally more effective than carbodiimides like DIC alone.[1][2] The addition of an additive such as HOBt or Oxyma can also improve efficiency and reduce the risk of side reactions.
Q3: When should I consider a "double coupling" strategy?
A double coupling protocol is highly recommended as a routine measure for sterically hindered amino acids like this compound.[1][3] If a qualitative test (such as the Kaiser test) indicates incomplete coupling after the initial reaction, a second coupling with fresh, pre-activated this compound should be performed to drive the reaction to completion.
Q4: How can I optimize the deprotection of the Fmoc group from the lysine side chain?
While the primary focus is often on the coupling step due to the N-terminal Boc group, subsequent deprotection of the side-chain Fmoc group is also critical for further modifications. For difficult sequences or where aggregation is a concern, standard deprotection with 20% piperidine in DMF can be extended.[1] In cases of severe difficulty, a stronger deprotection cocktail, such as 2% DBU and 20% piperidine in DMF, can be employed, though it should be used cautiously as DBU can promote aspartimide formation in susceptible sequences.[4][5]
Q5: Can the solvent choice impact the coupling yield of this compound?
Yes, the solvent system can significantly influence coupling efficiency, especially for sequences prone to aggregation. While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for peptides with high hydrophobicity as it is more effective at disrupting secondary structures and improving solvation.[1][6]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky Boc group on the α-amino group physically blocks the coupling site.[1] |
| Immediate Action: Perform a "double coupling" by repeating the coupling step with fresh reagents.[7] | |
| Advanced Solution: Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][2] | |
| Peptide Aggregation | The growing peptide chain folds on the resin, making the N-terminal amine inaccessible.[8] |
| Solvent Change: Switch from DMF to NMP or a mixture of DMF and DMSO to disrupt secondary structures.[1] | |
| Resin Choice: For long or aggregation-prone peptides, use a low-substitution resin to increase the distance between peptide chains.[2] | |
| Inefficient Activation | The coupling reagent is not sufficiently reactive. |
| Reagent Optimization: Ensure coupling reagents are fresh and anhydrous. Increase the equivalents of the coupling reagent and base (e.g., DIPEA). | |
| Temperature Increase: Cautiously increase the reaction temperature to 40-50°C to improve the reaction rate, while monitoring for potential side reactions like racemization.[7] |
Problem 2: Presence of Deletion Sequences in Final Peptide
| Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | Failure of the amino acid to couple to all available N-terminal amines results in truncated sequences.[9] |
| Implement Double Coupling: Routinely use a double coupling protocol for this sterically hindered residue.[1][3] | |
| Monitor Each Step: After the coupling step, perform a Kaiser test to ensure the reaction has gone to completion before proceeding to the next deprotection step.[7] | |
| Incomplete Fmoc Deprotection (of preceding residue) | Residual Fmoc groups on the N-terminus of the growing peptide chain prevent the subsequent coupling of this compound.[1][9] |
| Optimize Deprotection: Ensure complete Fmoc removal by using fresh 20% piperidine in DMF and consider extending the deprotection time if necessary.[1] | |
| Verify Deprotection: Perform a Kaiser test after the deprotection step to confirm the presence of free primary amines. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (of N-terminal amine on resin): Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes. Drain the solution and repeat with fresh piperidine solution for another 10 minutes.
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine.
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
-
Activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive, perform a second coupling (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).
Protocol 2: Side-Chain Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF. For difficult sequences, a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF can be used.[4]
-
First Deprotection: Treat the resin with the deprotection solution and agitate for 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10-15 minutes.
-
Washing: Wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of the base and the dibenzofulvene adduct.
Visualizations
References
Technical Support Center: Navigating Steric Hindrance from Boc Protecting Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the steric hindrance of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis.
Troubleshooting Guides
Issue 1: Low or No Yield in Amide Coupling Reactions
One of the most frequent challenges encountered is a diminished or nonexistent yield when attempting to form an amide bond with a Boc-protected amine, particularly with sterically demanding substrates.[1]
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Reactive Coupling Reagent | Standard carbodiimide coupling reagents like EDC or DCC may not be potent enough to overcome the high activation energy barrier imposed by the bulky Boc group and the substrate.[1] | Switch to a more reactive coupling reagent. Uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally more effective in these situations.[1] |
| Sub-optimal Reaction Conditions | The choice of solvent and base can significantly impact the reaction rate. Inadequate solvation or the use of a nucleophilic base can hinder the reaction.[1] | Use anhydrous polar aprotic solvents like DMF or NMP for their excellent solvating power.[1] Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent it from competing as a nucleophile.[1] |
| Severe Steric Hindrance | In cases of extreme steric congestion from both the Boc-protected amine and the carboxylic acid partner, even potent coupling reagents may fail. | Convert the carboxylic acid to a less sterically demanding and highly reactive acyl fluoride intermediate in situ.[1][2] This can be achieved using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[1] |
Issue 2: Difficulty in Boc Deprotection of Hindered Substrates
Standard acidic conditions for Boc removal (e.g., TFA in DCM) can be sluggish or fail altogether when the Boc group is attached to a sterically congested nitrogen atom.[3] This can lead to incomplete reactions or the degradation of sensitive functional groups.
Troubleshooting Workflow
Caption: Decision-making process for challenging Boc deprotection reactions.
| Potential Cause | Explanation | Recommended Solution |
| Steric Shielding of the Carbamate | The bulky nature of the substrate can physically block the approach of the acid to the carbamate oxygen, slowing down or preventing cleavage. | Mild Lewis Acid Catalysis: Use catalytic amounts of iron(III) salts, such as FeCl3, which can efficiently and selectively cleave the N-Boc group even in the presence of other protecting groups like Cbz. Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection of the N-Boc group for a wide range of substrates, including those with acid-labile functionalities.[3] |
| Acid-Sensitivity of the Substrate | Traditional strong acid conditions (e.g., TFA) can lead to the cleavage of other acid-sensitive protecting groups or degradation of the molecule.[3] | Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection, avoiding the need for acidic reagents.[4] This is particularly useful for substrates that are thermally stable. Water-Mediated Deprotection: For some substrates, refluxing in water can achieve selective removal of the N-Boc group, offering an environmentally friendly alternative.[5] |
Experimental Protocols
Protocol 1: Amide Coupling of a Sterically Hindered Amine using HATU
This protocol is suitable for coupling a sterically hindered Boc-protected amine with a carboxylic acid.
Materials:
-
Boc-protected sterically hindered amine (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid (1.0 - 1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered Boc-protected amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Acyl Fluoride Mediated Amide Coupling for Severely Hindered Substrates
This protocol is designed for particularly challenging couplings where other methods have failed.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
TFFH (1.05 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Sterically hindered Boc-protected amine (1.2 eq)
-
Anhydrous Acetonitrile or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and TFFH (1.05 eq) in anhydrous acetonitrile or DMF.[1]
-
Add anhydrous pyridine (3.0 eq) to the mixture.[1]
-
Stir the reaction at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.[1]
-
Add the hindered Boc-protected amine (1.2 eq) to the reaction mixture.[1]
-
Seal the reaction vessel and heat to 60-80 °C, monitoring the reaction progress.[1]
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and proceed with aqueous workup and purification.
Protocol 3: Mild Deprotection of N-Boc using Oxalyl Chloride in Methanol
This protocol is effective for deprotecting sterically hindered and acid-sensitive N-Boc substrates.[3]
Materials:
-
N-Boc protected substrate (1.0 eq)
-
Oxalyl chloride (5.0 eq)
-
Methanol
Procedure:
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (5.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO3 solution).
-
Extract the deprotected amine and purify as necessary.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc group so susceptible to steric hindrance issues?
A: The tert-butyl group of the Boc protecting group is sterically bulky. This bulk can physically obstruct the approach of reagents to the nitrogen atom it is protecting or to adjacent reactive centers, thereby slowing down or preventing reactions.[1]
Q2: I am observing significant side products, such as racemization or guanidinium by-products, in my amide coupling reaction. What can I do?
A: To minimize side products, avoid excessive heat and unnecessarily long reaction times.[1] Using a slight deficit of the coupling reagent relative to the carboxylic acid can reduce the formation of guanidinium by-products when using uronium reagents like HATU.[1] Employing a non-nucleophilic, hindered base like DIPEA is also crucial.[1]
Q3: Are there any alternatives to the Boc group for protecting amines in sterically demanding syntheses?
A: Yes, other protecting groups can be considered. The choice depends on the specific reaction conditions and the overall synthetic strategy. For instance, the Carboxybenzyl (Cbz) group is removed under different conditions (hydrogenolysis) and may be a suitable alternative. The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and offers an orthogonal protection strategy.[6]
Q4: Can I use microwave irradiation to overcome steric hindrance in my reaction?
A: Microwave-assisted synthesis can be a valuable tool to accelerate slow reactions, including those hindered by the Boc group. The high temperatures and pressures achieved in a microwave reactor can often provide the necessary energy to overcome the activation barrier.
Q5: My Boc deprotection is incomplete even with extended reaction times. What should I do?
A: If standard acidic deprotection is incomplete, consider switching to one of the alternative methods mentioned in the troubleshooting guide, such as using oxalyl chloride in methanol or a catalytic amount of an iron(III) salt.[3] These methods often proceed under milder conditions and can be more effective for hindered substrates. Increasing the temperature, if the substrate is stable, can also help drive the reaction to completion. Thermal deprotection is another option to explore.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcours.net [mcours.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
unexpected side products with Boc-D-Lys(Fmoc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products when using Boc-D-Lys(Fmoc)-OH in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary application of this compound?
This compound is a derivative of the amino acid D-lysine used in solid-phase peptide synthesis (SPPS). It features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the epsilon-amino group of the side chain.[1][2] This orthogonal protection scheme allows for the selective deprotection of either amino group, enabling the synthesis of complex peptide structures, including branched peptides and the site-specific attachment of labels or other molecules to the lysine side chain.[3][4]
2. What are the typical storage conditions for this compound?
To ensure its chemical integrity, this compound should be stored in a cool, dry place, typically at 2-8°C.[5] It is a white crystalline powder, and any significant change in appearance could indicate degradation.[2]
Troubleshooting Guide: Unexpected Side Products
Issue 1: Premature Removal of the Fmoc Group
Question: During solid-phase peptide synthesis, I am observing a significant impurity with a mass corresponding to my target peptide plus an additional amino acid, or a branched peptide. What could be the cause?
Answer: This issue is likely due to the premature and undesired removal of the Fmoc protecting group from the lysine side chain. The free ε-amino group of a lysine residue within the peptide sequence can be sufficiently basic to catalyze the removal of the Fmoc group from another residue.[6] This exposes a new primary amine on the lysine side chain, which can then react during the subsequent coupling step, leading to peptide branching or undesired chain extension.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature Fmoc group removal.
Experimental Protocols for Prevention:
-
Minimized Neutralization Time: One key preventative measure is to minimize the time the resin is at a non-acidic pH before the addition of the next activated amino acid solution. This reduces the window of opportunity for the free ε-amino group to induce Fmoc removal.[6]
-
Acetylation Capping: After the coupling step, treat the peptide-resin with an acetylation mixture to cap any unreacted amino groups and any newly formed, undesired free amines resulting from premature Fmoc deprotection. This prevents further elongation from these sites.[6]
-
Reagents: Acetic anhydride, N,N-diisopropylethylamine (DIPEA), and N-methyl-2-pyrrolidone (NMP).
-
Procedure: Treat the resin with a mixture of Ac₂O:DIPEA:NMP (e.g., 1:2:3 v/v) for a short period (e.g., 2 x 10 minutes).
-
Data Summary:
| Side Reaction | Prevention Method | Efficacy | Reference |
| Premature Fmoc Removal | Minimized neutralization time | Reduces side reaction | [6] |
| Premature Fmoc Removal | Acetylation capping | Prevents further elongation from undesired sites | [6] |
| Premature Fmoc Removal | Use of alternative protecting groups (Mtt, Alloc) | Prevents the specific side reaction | [6] |
Issue 2: Formation of Di-Fmoc-Lysine Derivatives
Question: I have identified an impurity in my final product with a mass corresponding to the addition of an extra Fmoc group. How can this happen?
Answer: This impurity is likely a di-Fmoc-lysine derivative, where both the α- and ε-amino groups of a lysine residue are protected by an Fmoc group.[7][8][9] While your starting material is this compound, this side product can arise from impurities in the starting material or through side reactions during synthesis, although less common if the alpha-Boc group is stable. The presence of any free lysine can also react with Fmoc-donating species.
Reaction Pathway:
Caption: Formation of Di-Fmoc-Lysine side product.
Prevention and Mitigation:
-
Purity of Starting Material: Ensure the high purity of your this compound starting material. Analyze the material by HPLC and mass spectrometry before use to check for the presence of di-Fmoc-lysine or free lysine.
-
Stoichiometry of Coupling: Use a precise stoichiometry of coupling reagents to avoid excess activating agents that could potentially react with any trace impurities.
Issue 3: Incomplete Deprotection of Boc or Other Acid-Labile Groups
Question: My final peptide product shows a persistent impurity with a mass that suggests a protecting group has not been removed. Is this related to my use of this compound?
Answer: While the Boc group on your this compound is on the alpha-amine and should be removed at each cycle, this issue can be related to the incomplete removal of other acid-labile protecting groups, such as the Boc group on the N-terminus or other side chains, during the final cleavage from the resin. Incomplete deprotection can lead to a variety of side products. A similar issue has been observed with incomplete Boc-deprotection on a modified lysine residue, which resulted in a significant byproduct.[10]
Troubleshooting Steps:
-
Review Cleavage Cocktail and Time: Ensure your cleavage cocktail (e.g., Trifluoroacetic acid with scavengers) is fresh and appropriate for all protecting groups in your peptide sequence. Extend the cleavage time if necessary, based on the complexity and length of your peptide.
-
HPLC and Mass Spectrometry Analysis: Use HPLC to separate the main product from the byproduct. Mass spectrometry will help confirm that the mass difference corresponds to the mass of the uncleaved protecting group.
-
Re-cleavage: If a significant amount of protected peptide is observed, it may be possible to subject the crude product to the cleavage conditions again to force the removal of the remaining protecting groups.
Data on Deprotection:
| Protecting Group | Cleavage Reagent | Typical Conditions | Potential Issue |
| Boc | Trifluoroacetic Acid (TFA) | 95% TFA, 2-4 hours | Incomplete removal with sterically hindered residues or insufficient time |
| Fmoc | Piperidine in DMF | 20% Piperidine, 5-20 minutes | Premature removal by basic side chains |
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc- D -Lys(Boc)-OH 98 92122-45-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Peptides Containing D-Lysine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with peptides containing D-lysine. Our goal is to equip you with the knowledge and protocols to effectively solubilize these peptides for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my D-lysine containing peptide difficult to dissolve?
A1: Peptide solubility is a complex property influenced by several factors.[1][2] Peptides with a high proportion of hydrophobic amino acids tend to have lower solubility in aqueous solutions.[1] The overall charge of the peptide at a given pH is also a critical determinant; solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero. While the incorporation of D-amino acids can sometimes disrupt aggregation and improve solubility, other factors in the peptide's sequence and structure might still present solubility challenges.[1]
Q2: How does the presence of D-lysine specifically affect the solubility of my peptide?
A2: The inclusion of a D-amino acid like D-lysine can alter the peptide's secondary structure. For instance, it can disrupt the formation of stable alpha-helices or beta-sheets, which can sometimes lead to a decrease in aggregation and an increase in solubility. However, the effect is highly dependent on the specific peptide sequence and the position of the D-lysine substitution. It's also important to remember that D-lysine, like L-lysine, is a basic amino acid, contributing a positive charge at neutral and acidic pH, which will influence the overall charge and solubility of the peptide.
Q3: What is the first solvent I should try for my D-lysine containing peptide?
A3: For most peptides, especially those that are short (less than 6 amino acids) or have a net positive charge due to the presence of basic residues like D-lysine, the recommended starting solvent is sterile, distilled water.[3][4] If the peptide does not dissolve in water, the next step would be to try an acidic solution.
Q4: My peptide is basic due to D-lysine residues. What should I do if it doesn't dissolve in water?
A4: For basic peptides (net charge > 0), if water fails, you should try to dissolve the peptide in a dilute acidic solution.[2][3] A 10% acetic acid solution is a good starting point.[2][3] If that is not successful, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful that TFA may be incompatible with certain cell-based assays.[1]
Q5: Can I use sonication or heating to improve the solubility of my D-lysine peptide?
A5: Yes, both sonication and gentle heating can be used to aid dissolution. Sonication can help break up aggregates and increase the rate of dissolution.[1] Gentle warming can also increase solubility, but care must be taken to avoid temperatures that could lead to peptide degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with your D-lysine containing peptide.
Problem: My D-lysine containing peptide is not dissolving in the initial solvent.
-
Question 1: Have you determined the net charge of your peptide at neutral pH?
-
Question 2: Based on the net charge, what is the recommended solvent?
-
Answer:
-
Net Positive Charge (Basic Peptide): Start with sterile water. If insoluble, move to a dilute acidic solution (e.g., 10% acetic acid).[2][3]
-
Net Negative Charge (Acidic Peptide): Start with sterile water. If insoluble, use a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
-
Net Neutral Charge (or highly hydrophobic): These peptides are often challenging to dissolve in aqueous solutions. It is recommended to start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by the slow addition of an aqueous buffer.[2]
-
-
-
Question 3: Have you tried physical methods to aid dissolution?
-
Answer: If the peptide remains insoluble, try brief sonication or gentle warming of the solution. Be cautious with these methods to avoid peptide degradation.
-
-
Question 4: What should I do if my peptide is still insoluble after trying the above steps?
-
Answer: If your peptide remains insoluble, it may be necessary to use stronger solvents or denaturing agents. For highly hydrophobic peptides, dissolving in a minimal amount of a stronger organic solvent like DMSO or dimethylformamide (DMF) followed by careful dilution with your aqueous buffer is a common strategy. As a last resort, denaturing agents like guanidinium hydrochloride or urea can be used, but be aware that these will likely interfere with biological assays.
-
Quantitative Data on Peptide Solubility
Obtaining precise, quantitative solubility data for novel peptides often requires experimental determination. The incorporation of a D-amino acid can subtly alter the solubility profile. Below is an illustrative table of how solubility data for a hypothetical peptide and its D-lysine analog might be presented.
| Peptide Sequence | Modification | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Ac-Lys-Val-Ala-Asp-NH2 | All L-amino acids | Water (pH 7.0) | 2.5 | 5.2 |
| Ac-Lys-Val-Ala-Asp-NH2 | All L-amino acids | 10% Acetic Acid | >10 | >20.8 |
| Ac-dLys-Val-Ala-Asp-NH2 | D-Lysine at pos. 1 | Water (pH 7.0) | 3.1 | 6.4 |
| Ac-dLys-Val-Ala-Asp-NH2 | D-Lysine at pos. 1 | 10% Acetic Acid | >10 | >20.8 |
Disclaimer: This data is for illustrative purposes only and is intended to demonstrate how to present quantitative solubility findings. Actual solubility will vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Systematic Peptide Solubility Assessment
This protocol provides a step-by-step method for determining the optimal solvent for your D-lysine containing peptide.
Materials:
-
Lyophilized peptide
-
Sterile distilled water
-
10% Acetic Acid solution
-
0.1 M Ammonium Bicarbonate solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Aliquot the Peptide: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes. This allows for testing multiple solvents without compromising your entire stock.
-
Initial Solvent Testing (Water): To the first aliquot, add a small volume of sterile distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for complete dissolution (a clear solution).
-
pH Modification (for charged peptides):
-
If the peptide is basic (contains D-lysine and has a net positive charge) and did not dissolve in water, add 10% acetic acid dropwise to a fresh aliquot until the peptide dissolves.
-
If the peptide is acidic (net negative charge), add 0.1 M ammonium bicarbonate dropwise to a fresh aliquot.
-
-
Organic Solvent (for hydrophobic or neutral peptides): If the peptide is insoluble in aqueous solutions, take a fresh aliquot and add a minimal amount of DMSO (e.g., 10-20 µL for 1 mg of peptide). Vortex until fully dissolved. Then, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to the desired final concentration.
-
Physical Dissolution Aids: If the peptide is slow to dissolve or forms a suspension, place the tube in a sonicator bath for 5-10 minute intervals. Alternatively, warm the solution gently (e.g., to 37°C).
-
Centrifugation: After attempting to dissolve the peptide, centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes. A pellet at the bottom indicates that the peptide is not fully dissolved. The absence of a pellet indicates complete solubilization.
-
Record Observations: Carefully document the solvent, final concentration, and any physical treatments used for each aliquot, noting whether the peptide fully dissolved.
Visualizations
Below is a diagram illustrating the logical workflow for troubleshooting peptide solubility issues.
Caption: A workflow for systematically troubleshooting peptide solubility.
References
minimizing racemization during Boc-D-Lys(Fmoc)-OH coupling
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize racemization during the coupling of Boc-D-Lys(Fmoc)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the undesirable conversion of the D-enantiomer of lysine into a mixture of both D- and L-isomers at the alpha-carbon during the peptide coupling reaction.[1] This loss of stereochemical integrity can significantly impact the final peptide's structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary mechanism of racemization for this compound?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of this compound is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical information at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid.[1]
Q3: Which factors primarily influence the extent of racemization during the coupling of this compound?
A3: Several factors can influence racemization, including the choice of coupling reagent, the type and concentration of the base used, the presence of additives, the reaction temperature, and the solvent.[3][4] Highly reactive coupling reagents and stronger bases can increase the risk of racemization.[3][5]
Q4: How do different coupling reagents affect racemization?
A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone, as the O-acylisourea intermediate is highly activated.[5] Uronium/aminium salt-based reagents (e.g., HBTU, HATU) and phosphonium salt-based reagents (e.g., PyBOP) are generally preferred for minimizing racemization, especially when used with additives.[5][6]
Q5: What is the role of additives in suppressing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization.[4][7] They react with the activated amino acid to form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of L-Lys(Fmoc)-OH diastereomer detected post-coupling. | Racemization during amino acid activation and coupling. | 1. Optimize Coupling Reagent and Additive: - Switch to a coupling reagent known for low racemization, such as HATU or HCTU, in combination with HOAt or Oxyma.[6][8] - If using a carbodiimide (e.g., DIC), ensure the presence of an additive like HOBt or Oxyma.[2] 2. Base Selection and Stoichiometry: - Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][4] - Avoid excess base, as it can promote racemization.[3] Use stoichiometric amounts relative to the amino acid. 3. Temperature Control: - Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[2] 4. Pre-activation Time: - Minimize the pre-activation time of the this compound before adding it to the resin-bound peptide.[3] |
| Incomplete coupling leading to deletion sequences. | Steric hindrance from the bulky protecting groups or peptide aggregation. | 1. Use a More Powerful Coupling Reagent: - Employ a highly efficient coupling reagent like HATU or COMU.[6] 2. Increase Reaction Time and/or Temperature: - Extend the coupling time, but monitor for potential increases in racemization. - Consider microwave-assisted synthesis to overcome steric hindrance, ensuring careful temperature control.[3] 3. Solvent Choice: - Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation.[7] |
Quantitative Data on Racemization
The following table summarizes the percentage of the undesired enantiomer formed under various coupling conditions for racemization-prone amino acids, which can serve as a guide for selecting optimal conditions for this compound coupling.
| Coupling Reagent/Additive | Amino Acid | % D/L Isomer ( undesired enantiomer) | Reference(s) |
| DIC/HOAt | Fmoc-Cys(Trt)-OH | 0.1 | [3] |
| DIC/HOBt | Fmoc-Cys(Trt)-OH | 0.2 | [3] |
| DIC/OxymaPure | Fmoc-Cys(Trt)-OH | 0.1 | [3] |
| HATU/NMM | Fmoc-l-Ser(tBu)-OH | Negligible | [8] |
| DIC/Oxyma | Fmoc-l-His(Trt)-OH | 1.8 | [8] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a cost-effective method for routine couplings with a low risk of racemization.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform the deprotection of the N-terminal protecting group and wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Coupling Reaction (In-situ Activation): Add the amino acid/Oxyma solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM).
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU/DIPEA
This protocol is recommended for difficult couplings where minimizing racemization is critical.
-
Resin Preparation: Follow the same swelling and deprotection procedure as in Protocol 1.
-
Reagent Preparation: In separate vessels, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add the this compound solution to the resin, followed by the HATU solution. Finally, add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the reaction mixture.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow the same monitoring and washing steps as in Protocol 1.
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Peptide Cleavage for Acid-Sensitive Residues
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal cleavage cocktail for peptides containing acid-sensitive amino acids. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the cleavage of acid-sensitive peptides?
A1: The most prevalent issues include incomplete removal of side-chain protecting groups, modification of sensitive amino acid residues, and the formation of side products.[1] Sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) are particularly susceptible to degradation or modification by reactive species generated during cleavage.[1][2]
Q2: What is a cleavage cocktail and why are scavengers so critical?
A2: A cleavage cocktail is a reagent mixture, typically containing a strong acid like trifluoroacetic acid (TFA), used to cleave the synthesized peptide from the solid support resin and remove acid-labile side-chain protecting groups.[3] During this process, highly reactive carbocations are generated from the protecting groups.[4] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive carbocations, preventing them from causing unwanted side reactions with sensitive amino acid residues.[2][4] Without effective scavengers, these side reactions can lead to impurities that are difficult to separate from the desired peptide.[1]
Q3: Which amino acids are considered "acid-sensitive" and what are the common side reactions?
A3: Several amino acids are particularly prone to modification during TFA cleavage:
-
Tryptophan (Trp): The indole side chain is highly susceptible to alkylation by carbocations and oxidation.[1][2] Using a Boc protecting group on the indole nitrogen can help minimize some side reactions.[1]
-
Methionine (Met): The thioether side chain can be easily oxidized to form methionine sulfoxide.[2][5]
-
Cysteine (Cys): The free thiol group is nucleophilic and can be alkylated, for example, by t-butyl cations leading to S-tert-butylation.[2][6] It is also prone to oxidation, which can result in the formation of disulfide bonds.[2][7]
-
Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[1][2]
-
Arginine (Arg): While the residue itself is generally stable, the removal of sulfonyl-based protecting groups like Pmc or Pbf can be slow and generate reactive species that may modify other residues, particularly Trp.[1][2]
Troubleshooting Guide
Problem 1: My mass spectrometry results show a +16 Da adduct on Methionine-containing peptides.
-
Cause: This indicates oxidation of the methionine thioether to methionine sulfoxide.[2][5]
-
Solution:
Problem 2: My Tryptophan-containing peptide shows significant side products or discoloration (brown/purple) during cleavage.
-
Cause: This is likely due to alkylation or oxidation of the tryptophan indole ring.[1][2] Reactive species from the cleavage of other protecting groups, like those on Arginine, can also contribute to this.[2]
-
Solution:
Problem 3: I am observing incomplete removal of protecting groups, especially on Arginine.
-
Cause: Protecting groups like Pmc and Pbf on Arginine can be difficult to remove completely, often requiring longer cleavage times.[1][11]
-
Solution:
Problem 4: My Cysteine-containing peptide shows a +56 Da adduct or forms dimers.
-
Cause: The +56 Da adduct corresponds to S-tert-butylation of the cysteine thiol group by t-butyl cations.[6] Dimer formation is due to the oxidation of two cysteine residues to form a disulfide bond.[7]
-
Solution:
-
To prevent S-tert-butylation, use a cleavage cocktail with effective scavengers for t-butyl cations, such as a combination of thioanisole and dimethylsulfide (DMS) in the presence of DTT.[6]
-
To keep the cysteine in a reduced state and prevent disulfide bond formation, include a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail.[4][7]
-
Cleavage Cocktail Comparison
The choice of cleavage cocktail is critical and should be tailored to the specific amino acid composition of your peptide. The following tables summarize common cleavage cocktails and their recommended applications.
| Reagent Cocktail | Composition (v/v) | Recommended Use |
| Standard (Low-Odor) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp.[1][3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Arg.[3][8][10] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups but does not protect Met or Cys from oxidation.[3][8] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine residues.[3][5][8] |
| Reagent L (Low Odor) | - | Dithiothreitol (DTT) replaces pungent scavengers like EDT and thioanisole. Preferred for Bpa-containing peptides.[8] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for cleaving peptides with Arg(Pbf/Pmc) and Trp residues.[8][13] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Precipitation
This protocol is a general guideline for cleaving a peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the completion of solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (e.g., 3 x 5 mL per gram of resin) to remove any residual DMF.[2]
-
Dry the resin under a high vacuum for at least 1 hour.[2][3]
2. Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
In a well-ventilated fume hood, freshly prepare the appropriate cleavage cocktail based on the peptide's amino acid composition. For every 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used. A trial cleavage is recommended to determine the ideal duration.[2][12]
3. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.[3]
-
Wash the resin with a small amount of fresh TFA (e.g., 2 x 0.5 mL) and combine the filtrates.[3]
-
In a separate centrifuge tube, add cold diethyl ether or methyl tert-butyl ether (approximately 10-fold the volume of the TFA filtrate).[2][3]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.[2][3]
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups.[2][4]
4. Drying:
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[2] The peptide is now ready for analysis and purification.
Visual Guides
Caption: Decision tree for selecting a cleavage cocktail.
Caption: Standard experimental workflow for peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. langene.com [langene.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
capping unreacted amines after Boc-D-Lys(Fmoc)-OH coupling failure
Topic: Capping Unreacted Amines After Boc-D-Lys(Fmoc)-OH Coupling Failure
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines, particularly after a failed coupling step involving the sterically hindered amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound coupling reaction fail?
Coupling failure with this compound is often attributed to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain ε-amino group create a sterically crowded environment. This bulk can physically impede the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, leading to slow reaction kinetics and incomplete coupling. Other contributing factors can include peptide chain aggregation on the resin or suboptimal activation of the amino acid.
Q2: What is the purpose of "capping" in this context?
Capping is a critical step performed after an incomplete coupling reaction to permanently block any unreacted N-terminal amines on the peptide chain.[1] This is typically achieved by acetylating the free amines, rendering them unreactive in subsequent coupling cycles.[2] The primary goal is to prevent the formation of "deletion sequences"—peptides that are missing one or more amino acids. These deletion impurities can be very difficult to separate from the desired full-length peptide during purification due to similar physicochemical properties.[1][3]
Q3: How do I know if I need to perform a capping step?
The need for capping is determined by monitoring the completion of the coupling reaction. A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is commonly used to detect the presence of free primary amines on the resin.[4] A positive Kaiser test (indicated by a blue/purple color) signifies that unreacted amines are present and that the coupling is incomplete, necessitating a capping step.[5] For N-terminal proline residues, where the Kaiser test is unreliable, an isatin test may be used.
Q4: Is capping always necessary after a failed coupling?
Before resorting to capping, it is often recommended to first attempt a "double coupling" or "recoupling".[4] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion. If the Kaiser test remains positive after a second coupling attempt, then capping is the recommended course of action to terminate the unreacted chains.[6]
Troubleshooting Guide: Capping Unreacted Amines
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test After Capping | 1. Inefficient Capping Reagents: The capping solution may not be reactive enough or may have degraded. 2. Insufficient Reagent Excess: Not enough capping reagent was used to react with all free amines. 3. Poor Resin Solvation/Agitation: The resin was not properly swelled or agitated, preventing the reagents from accessing all unreacted sites. | 1. Prepare Fresh Reagents: Always use a freshly prepared capping solution. 2. Repeat Capping Step: Wash the resin thoroughly with DMF and repeat the capping procedure, ensuring a sufficient excess of reagents (e.g., 50 equivalents of acetic anhydride and base).[7] 3. Ensure Proper Mixing: Gently agitate the reaction vessel to ensure the resin is fully suspended in the capping solution. |
| Low Purity of Final Peptide | 1. Incomplete Capping: Uncapped chains led to the formation of deletion sequences, which are difficult to purify away from the target peptide.[3] 2. Side Reactions During Capping: The capping reagents may have caused unwanted modifications to the peptide. | 1. Confirm Complete Capping: Always perform a Kaiser test after the capping step to ensure all free amines have been acetylated (the test should be negative).[7] 2. Consider Alternative Reagents: If side reactions are suspected with specific amino acids (e.g., Histidine), consider milder capping conditions or alternative reagents. |
| Unexpected Side Reactions | 1. Histidine Modification: Acetic anhydride can cause a chain-terminating side reaction with Histidine residues.[8] 2. Acetylation of Nucleophilic Side Chains: Side chains of residues like Arginine, Serine, or Threonine can sometimes be acetylated. | 1. Alternative Capping for His-containing Peptides: For peptides with Histidine, consider using a different capping agent or omitting the capping step if coupling efficiency is acceptably high. 2. Use Milder Conditions: Reduce the concentration of acetic anhydride or the reaction time. Using a weaker base like 2,4,6-collidine instead of DIPEA may also help. |
Comparison of Common Capping Reagents
While acetic anhydride is the most widely used capping agent, other options are available, particularly when side reactions are a concern. Direct quantitative comparisons of capping efficiency are not extensively documented, but the following table provides a summary of common reagents and their applications.
| Capping Reagent | Typical Capping Solution | Key Considerations |
| Acetic Anhydride | 0.5 M Acetic Anhydride, 0.125 M DIPEA, and 0.015 M HOBt in NMP.[5] or Acetic Anhydride / Pyridine (3:2 v/v).[9] or 10% Ac₂O, 5% DIPEA in DMF.[10] | - Most common and effective method. - Can cause side reactions with Histidine.[8] - Highly reactive and generally drives the reaction to completion quickly. |
| Benzoic Anhydride | ~3 mmol Benzoic Anhydride with DMAP as a catalyst.[11] | - Used for capping unreacted hydroxyl groups on HMP resin after the first amino acid loading.[11] - Can also be used for capping unreacted amines. |
| Acetic Acid (in situ activation) | 0.5 M Acetic Acid, 0.5 M DIC, 0.56 M DIPEA, and 0.45 M HBTU in DMF.[12] | - An alternative when acetic anhydride is unavailable or causes side reactions.[12] - Essentially performs a coupling reaction with acetic acid. - Reaction can be heated to increase efficiency without risk of racemization.[12] |
Experimental Protocols
Protocol 1: Standard Acetic Anhydride Capping
This protocol describes the most common method for capping unreacted primary amines on the peptide-resin after a failed coupling attempt.
Reagents:
-
Peptide-resin with unreacted N-terminal amines.
-
N,N-Dimethylformamide (DMF).
-
Capping Solution: A freshly prepared mixture of acetic anhydride and a base (e.g., Pyridine or DIPEA) in DMF. A common composition is a 3:2 ratio of acetic anhydride to pyridine.[9] Another is 50 equivalents of acetic anhydride and 50 equivalents of pyridine or DIPEA based on resin substitution.[7]
Procedure:
-
Following the incomplete coupling step, drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual coupling reagents and byproducts.[2]
-
Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.
-
Agitate the mixture gently at room temperature for 30 minutes.[7]
-
Drain the capping solution from the reaction vessel.
-
Wash the resin extensively with DMF (3 to 5 times) to remove excess capping reagents and byproducts.[2]
-
Perform a Kaiser test on a small sample of the resin beads to confirm the absence of free primary amines (the test should be negative, i.e., colorless or yellow).[7]
-
If the Kaiser test is still positive, repeat the capping procedure (steps 3-7).[7]
-
Once capping is complete (negative Kaiser test), proceed with the Fmoc-deprotection of the successfully coupled chains to continue the synthesis.
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This protocol provides a qualitative method to monitor the completion of coupling and capping steps.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of a 0.001 M aqueous KCN solution diluted with 98 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple Color: Positive result, indicating the presence of unreacted primary amines.
-
Yellow/Colorless: Negative result, indicating complete coupling or capping.
Visualizations
References
- 1. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. | Semantic Scholar [semanticscholar.org]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
impact of solvent choice on Boc-D-Lys(Fmoc)-OH reactivity
Welcome to the technical support center for Boc-D-Lys(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this versatile amino acid derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of polar organic solvents commonly used in peptide synthesis. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly recommended for their excellent solvating properties.[1][2] It is also soluble in chloroform, dichloromethane (DCM), and ethyl acetate.[3] The compound is only slightly soluble in water. For solid-phase peptide synthesis (SPPS), DMF is the most common choice.[2] In cases of difficult solubility, a small amount of DMSO can be added to the DMF.[2]
Q2: How does solvent polarity affect the reactivity of this compound during coupling reactions?
A2: Solvent polarity plays a crucial role in the rate and efficiency of peptide coupling reactions. Polar solvents are generally preferred as they can stabilize the charged intermediates and transition states that form during the acylation reaction, which can lead to faster reaction kinetics.[4][5] In SPPS, effective solvation of the growing peptide chain on the resin is critical for reaction efficiency.[6] Solvents like DMF and N-methylpyrrolidone (NMP) are effective at this. Insufficient solvation can lead to peptide aggregation, hindering the accessibility of the N-terminal amine for coupling.
Q3: What is the stability of the Boc and Fmoc protecting groups in different types of solvents?
A3: The Boc and Fmoc protecting groups exhibit orthogonal stability, which is a cornerstone of their use in peptide synthesis.
-
Fmoc group: The Fmoc group is stable under acidic conditions but is labile to bases.[1] It is typically removed using a solution of a secondary amine, such as piperidine, in DMF.[]
-
Boc group: The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA).[1][8][9]
The choice of solvent itself does not typically cleave these protecting groups under standard SPPS conditions. However, impurities in solvents, such as amines in aged DMF, can potentially lead to premature Fmoc group removal. High temperatures in certain solvents like DMSO have also been shown to cause thermal cleavage of the Fmoc group.[10]
Q4: Can the choice of solvent lead to side reactions with this compound?
A4: While the solvent itself is generally inert, it can influence the rate of side reactions. For instance, in solution-phase synthesis, the solvent can affect the rate of racemization, although this is less common with urethane-protected amino acids like this compound. During Fmoc deprotection, the dibenzofulvene byproduct can lead to side reactions, and the choice of solvent and scavenger is important to mitigate this. In SPPS, solvent-mediated peptide aggregation can be a significant issue, leading to incomplete reactions and the formation of deletion sequences. Using "magic mixtures" of solvents like DCM/DMF/NMP (1:1:1) can help to disrupt these aggregates.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to solvent choice during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound
-
Observation: The this compound powder does not fully dissolve in the chosen solvent, or it precipitates out of solution after initial dissolution.
-
Possible Causes:
-
The solvent is not polar enough.
-
The concentration of the amino acid is too high for the chosen solvent.
-
The temperature of the solution has decreased, reducing solubility.
-
Impurities are present in the amino acid or the solvent.
-
-
Solutions:
-
Switch to a more polar solvent: If you are using a solvent like DCM or chloroform and observing poor solubility, switch to DMF or NMP.
-
Use a co-solvent: For particularly difficult cases, dissolving the compound in a minimal amount of DMSO before diluting with the primary reaction solvent (e.g., DMF) can be effective.[12] Be mindful of the final DMSO concentration as it can be difficult to remove during washing steps.
-
Gentle heating and sonication: Gently warming the solution to no more than 40°C in a water bath while sonicating can aid dissolution.[12] Always cool the solution to room temperature before adding it to the reaction vessel.
-
Check purity and use fresh solvent: Ensure you are using high-purity this compound and a fresh, unopened bottle of a high-purity solvent.
-
Issue 2: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
-
Observation: A positive Kaiser test (dark blue or purple beads) after the coupling step indicates the presence of unreacted primary amines.
-
Possible Causes:
-
Poor resin solvation and peptide aggregation: The peptide chain on the resin is not sufficiently solvated, preventing the this compound from accessing the N-terminal amine.
-
Inadequate reagent solubility: The this compound or coupling reagents are not fully dissolved in the reaction solvent.
-
-
Solutions:
-
Optimize your solvent system:
-
Switch from DMF to NMP, which has excellent resin-swelling and solvating properties.
-
Use a solvent mixture known to disrupt peptide aggregation, such as a 1:1 mixture of DMF and DMSO.[2]
-
-
Ensure complete dissolution: Before adding the activated amino acid to the resin, visually inspect the solution to ensure all components are fully dissolved. If not, refer to the troubleshooting steps for poor solubility.
-
Increase reaction time: Steric hindrance from the bulky protecting groups can slow down the reaction. Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can improve efficiency.[13]
-
Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molarity (mol/L) | Concentration (mg/mL) | Temperature (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 0.23 | 108 | Room Temperature | Clearly soluble; commonly used in SPPS. |
| Dimethyl sulfoxide (DMSO) | ~0.19 - 0.21 | ~90 - 100 | Room Temperature | Excellent solubility; sonication may be required. |
| Dichloromethane (DCM) | Soluble | Not specified | Room Temperature | Generally soluble, but less effective for solvating growing peptide chains. |
| Chloroform | Soluble | Not specified | Room Temperature | Soluble. |
| Ethyl Acetate | Soluble | Not specified | Room Temperature | Soluble. |
| Water | Slightly soluble | Not specified | Room Temperature | Very low solubility. |
Note: The quantitative data for DMF is based on a molarity of 1 mmole in 2 ml, which calculates to approximately 0.5 M, however other sources suggest lower concentrations are more typical in practice. The data for DMSO is for the L-isomer, but similar solubility is expected for the D-isomer.
Experimental Protocols
Protocol 1: Standard Dissolution and Coupling of this compound in SPPS
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in an adequate volume of DMF for at least 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution) and an appropriate activating agent (e.g., HBTU, 3-4 equivalents).
-
Solvent Addition and Dissolution: Add the calculated volume of DMF to the vessel containing the amino acid and activating agent. Vortex or mix the solution until all solids are completely dissolved. Visually inspect for any suspended particles.
-
Activation and Coupling: Add a base (e.g., DIPEA, 6-8 equivalents) to the amino acid solution and briefly mix to pre-activate. Immediately add the activated amino acid solution to the swollen and deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Washing: After the coupling reaction, drain the solvent and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test on a small sample of the resin beads to confirm the completion of the coupling reaction (a negative result will show yellow or colorless beads). If the test is positive, consider the troubleshooting steps for low coupling efficiency.
Visualizations
Figure 1. A logical workflow for selecting an appropriate solvent for reactions involving this compound.
References
- 1. chempep.com [chempep.com]
- 2. reddit.com [reddit.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. chimia.ch [chimia.ch]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
D-Lysine vs. L-Lysine Peptides: A Comparative Guide to Enzymatic Degradation
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acids within a peptide chain is a critical determinant of its biological activity, stability, and overall therapeutic potential. While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of their D-enantiomers has emerged as a key strategy in drug design to enhance peptide stability. This guide provides an objective comparison of the enzymatic degradation of D-lysine versus L-lysine containing peptides, supported by experimental data and detailed methodologies.
Enhanced Proteolytic Resistance of D-Lysine Peptides
Peptides composed of L-amino acids are readily recognized and cleaved by endogenous proteases, leading to rapid degradation and short in-vivo half-lives.[1] The substitution of L-lysine with D-lysine renders peptides significantly more resistant to these enzymes, which are stereospecific for L-amino acid substrates.[1][2] This increased stability has been demonstrated against various proteases, including trypsin, chymotrypsin, and those present in serum.[2][3][4]
The introduction of D-lysine can be strategically implemented at known cleavage sites to protect against specific proteases like trypsin, which targets the carboxyl side of lysine and arginine residues.[3] Even partial substitution with D-lysine has been shown to confer substantial protection against proteolysis.[2]
Data Presentation: Comparative Stability Studies
The following tables summarize quantitative data from studies comparing the stability of L-lysine and D-lysine containing peptides.
| Peptide | Modality | Enzyme/Medium | Time Point | % Remaining Peptide | Reference |
| CM15 | All L-amino acids | Trypsin | 60 min | Not specified, but significant degradation observed | [3] |
| D3,7,13-CM15 | L-Lys replaced with D-Lys at positions 3, 7, 13 | Trypsin | 60 min | Minimal degradation | [3] |
| Pep05 | All L-amino acids | Human Plasma | 8 hours | < 10% | [5] |
| DP06 | All L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 8 hours | > 90% | [5] |
| DP06 | All L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 24 hours | > 60% | [5] |
| Polybia-CP | All L-amino acids | Trypsin | 1 hour | Significant degradation | [4] |
| D-lys-CP | Partial D-lysine substitution | Trypsin | 1 hour | Improved stability | [4] |
| D-CP | All D-amino acids | Trypsin | 1 hour | Improved stability | [4] |
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method for assessing the stability of a peptide in a biological fluid like plasma.[6][7][8]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)
-
HPLC or LC-MS system for analysis
-
Low-protein-binding microcentrifuge tubes[9]
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Calculate the percentage of remaining peptide at each time point relative to the time-zero sample.
Protease Digestion Assay
This protocol is used to assess the stability of a peptide against a specific protease.[3][4]
Materials:
-
Test peptide solution
-
Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer
-
Reaction termination solution (e.g., heating, protease inhibitor)
-
Method for analyzing peptide integrity (e.g., HPLC, SDS-PAGE)
Procedure:
-
Mix the test peptide with the protease solution at a defined ratio.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).
-
At desired time points, stop the reaction by adding the termination solution or by heat inactivation.
-
Analyze the reaction mixture to determine the amount of undigested peptide.
Visualizations
Enzymatic Degradation Pathway Comparison
Caption: Comparative enzymatic degradation pathways of L-lysine and D-lysine peptides.
Experimental Workflow for Peptide Stability Assessment
Caption: General experimental workflow for comparing the stability of peptide analogs.
The Role of D-Amino Acid Oxidase (DAAO)
While proteases are the primary drivers of peptide degradation, it is important to consider enzymes that act on D-amino acids. D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of free D-amino acids.[10][11] Its primary role is in the catabolism of D-serine in the central nervous system and in detoxification by degrading other D-amino acids.[10][12] While DAAO acts on free D-amino acids, its activity on D-amino acid residues within a peptide chain is not a significant pathway for peptide degradation.
Conclusion
The substitution of L-lysine with D-lysine is a highly effective strategy for enhancing the enzymatic stability of peptides. This modification significantly reduces susceptibility to proteolytic degradation, thereby increasing the in vivo half-life, a critical attribute for the development of peptide-based therapeutics. The experimental data consistently demonstrate the superior stability of D-lysine containing peptides compared to their L-lysine counterparts. Researchers and drug developers can leverage this understanding and the provided experimental protocols to design more robust and effective peptide drug candidates.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 11. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Orthogonally Protected Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those requiring side-chain modifications, cyclization, or the incorporation of non-natural amino acids, necessitates a sophisticated approach to protecting group strategy. The use of orthogonally protected amino acids is paramount for achieving high purity and yield of the target peptide. This guide provides a comparative analysis of the HPLC performance of peptides synthesized using Boc-D-Lys(Fmoc)-OH and other common orthogonally protected D-lysine derivatives. The experimental data presented herein is intended to assist researchers in selecting the optimal building blocks and analytical methods for their specific peptide synthesis challenges.
The Principle of Orthogonal Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), orthogonal protecting groups are distinct classes of chemical moieties that can be selectively removed under different reaction conditions.[1][2] This allows for the deprotection of one functional group on a peptide without affecting others. For lysine, which possesses two primary amines (the α-amino group and the ε-amino group in the side chain), orthogonal protection is crucial for directing peptide bond formation and enabling specific side-chain modifications.
The two most prevalent strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[2] The use of derivatives like this compound introduces a third layer of orthogonality, allowing for selective deprotection of the lysine side chain while the peptide remains attached to the resin and the N-terminus is protected.
Comparison of Orthogonally Protected D-Lysine Derivatives
The following table summarizes the purity of a model branched peptide (Ac-ELLELDK(-A)WASLWN-NH2) synthesized using different orthogonal lysine protecting groups, as determined by UPLC (a high-resolution form of HPLC). This data provides a valuable reference for the expected performance of these derivatives in achieving high-purity peptides.
| Lysine Derivative Used for Branching | Protecting Group on ε-Amine | Deprotection Agent for ε-Amine | Crude Peptide Purity (%)[3] |
| Fmoc-D-Lys(Mmt)-OH | Mmt (Monomethoxytrityl) | Dilute TFA (e.g., 1-2% in DCM) | 79 |
| Fmoc-D-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 82 |
| Fmoc-D-Lys(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine (e.g., 2-5% in DMF) | 93 |
Table 1: Comparative purity of a branched peptide synthesized using different orthogonally protected lysine derivatives. The data is adapted from a study on the synthesis of gp41659–671 variants.[3]
Analysis of Comparative Data:
The data in Table 1 suggests that for the synthesis of this particular branched peptide, the use of Fmoc-D-Lys(ivDde)-OH resulted in the highest crude purity.[3] This can be attributed to the high stability of the ivDde group to the piperidine used for Fmoc deprotection and the clean and efficient removal of the ivDde group with hydrazine prior to branching. While all three strategies yielded the desired product, the differences in purity highlight the impact of the protecting group on the overall success of the synthesis.
Strategic Considerations for Selecting a Lysine Derivative:
-
This compound : This derivative is ideal for Boc-based SPPS where the lysine side chain needs to be deprotected on-resin for modification. The Nα-Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine), while the side-chain Fmoc group is stable to the acidic conditions used for Boc deprotection (e.g., TFA).[4][5] This allows for selective deprotection of the side chain.
-
Fmoc-D-Lys(Boc)-OH : This is the more common choice for Fmoc-based SPPS. The Nα-Fmoc group is removed with piperidine at each cycle, while the side-chain Boc group is stable to these conditions and is typically removed during the final cleavage from the resin with a strong acid like TFA.[6]
-
Fmoc-D-Lys(Mmt)-OH & Fmoc-D-Lys(Mtt)-OH : The Mmt (monomethoxytrityl) and Mtt (methyltrityl) groups are highly acid-labile and can be removed with very dilute TFA, allowing for orthogonal deprotection in the presence of more acid-stable groups like Boc.[2]
-
Fmoc-D-Lys(Alloc)-OH : The Alloc group is stable to both acids and bases used in standard SPPS and is selectively removed by a palladium(0) catalyst.[1] This provides a truly orthogonal deprotection scheme.
-
Fmoc-D-Lys(Dde)-OH & Fmoc-D-Lys(ivDde)-OH : The Dde and ivDde groups are stable to both piperidine and TFA and are removed with hydrazine. The ivDde group is generally considered more robust and less prone to migration than the Dde group.
Experimental Protocols
Below are detailed methodologies for the synthesis of a model peptide incorporating an orthogonally protected lysine and the subsequent HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Branched Peptide
This protocol is a representative example for the synthesis of a branched peptide using an orthogonally protected lysine derivative.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
2. Linear Peptide Synthesis (Fmoc/tBu Strategy):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent such as HCTU or DIC/Oxyma in DMF.
-
Incorporation of Orthogonally Protected Lysine: At the desired position for branching, couple Fmoc-D-Lys(ivDde)-OH using the standard coupling protocol.
-
Continue the synthesis of the linear peptide chain to the desired length.
3. On-Resin Side-Chain Deprotection:
-
Wash the peptide-resin thoroughly with DMF.
-
Treat the resin with a solution of 5% hydrazine in DMF to remove the ivDde protecting group from the lysine side chain. Monitor the deprotection using a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
4. Peptide Branching:
-
Couple the desired amino acid or peptide sequence to the deprotected lysine side-chain amine using standard coupling conditions.
5. Final Cleavage and Deprotection:
-
Wash the resin with DMF and then dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol outlines a general method for the analysis of the crude and purified peptide.
1. Sample Preparation:
-
Dissolve the lyophilized crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds).
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the peptide.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the purity of the peptide. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for branched peptide synthesis using orthogonal protection.
Diagram 2: Logic of Orthogonal Protection Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7 [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry Characterization of D-Lysine Containing Peptides
For researchers, scientists, and drug development professionals, the accurate characterization of peptides containing D-lysine is crucial for understanding their structure, function, and therapeutic potential. The incorporation of D-amino acids, such as D-lysine, in peptides can significantly impact their conformational stability, resistance to enzymatic degradation, and biological activity. Mass spectrometry has emerged as an indispensable tool for this purpose, offering a suite of techniques to identify and quantify D-lysine enantiomers within a peptide sequence. This guide provides a comprehensive comparison of current mass spectrometry-based methodologies, supported by experimental data and detailed protocols.
Comparison of Analytical Strategies
The mass spectrometric analysis of D-lysine containing peptides can be broadly categorized into two approaches: indirect methods that require peptide hydrolysis and direct methods that analyze the intact peptide. Each approach has distinct advantages and limitations, as summarized below.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Indirect: Hydrolysis & Derivatization | Peptides are hydrolyzed to constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These are separated by LC and detected by MS.[1][2] | Highly sensitive and quantitative for determining the overall D/L amino acid ratio.[1] | Destroys information about the position of the D-amino acid in the peptide sequence. Risk of racemization during hydrolysis.[1] | Quality control of synthetic peptides, determining enantiomeric purity of amino acid starting materials.[3][4] |
| Direct: Chiral LC-MS | Intact peptides are separated on a chiral chromatography column and detected by mass spectrometry. | Preserves the peptide sequence and allows for the analysis of isomeric peptides. | Requires the availability of suitable chiral stationary phases. Separation can be challenging for complex mixtures. | Analysis of synthetic peptide libraries, purification and characterization of diastereomeric peptide drugs. |
| Direct: Ion Mobility-Mass Spectrometry (IM-MS) | Intact peptide ions are separated in the gas phase based on their size, shape, and charge. D- and L-containing peptides can have different collision cross-sections.[5][6] | Rapid separation of peptide epimers without chromatography.[7][8] Can be coupled with MS/MS for localization of the D-amino acid.[7][8] | The difference in collision cross-section can be small (~1%), requiring high-resolution ion mobility.[7][8] | High-throughput screening of peptide libraries, detailed structural characterization of D-amino acid containing peptides (DAACPs).[5][6] |
| Direct: Tandem Mass Spectrometry (MS/MS) | Peptides are fragmented, and the fragmentation patterns of D- and L-containing peptides are compared. Differences in fragment ion intensities can be used for differentiation and localization.[9] | Provides sequence information and can pinpoint the location of the D-amino acid.[9] | Fragmentation patterns can be complex, and differences may be subtle. Requires careful optimization of fragmentation conditions. | De novo sequencing of unknown peptides, localization of post-translational modifications and chiral amino acids. |
Experimental Protocols
Indirect Analysis: Acid Hydrolysis followed by Marfey's Reagent Derivatization and LC-MS
This method is a gold standard for determining the enantiomeric composition of amino acids in a peptide.
a. Peptide Hydrolysis:
-
Lyophilize the peptide sample.
-
Add 6 M DCl in D₂O to the sample. The use of deuterated acid and water helps to identify and correct for any racemization that occurs during hydrolysis, as amino acids that racemize will incorporate a deuterium atom at the α-carbon, resulting in a +1 Da mass shift.[1]
-
Heat the sample at 110 °C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, dry the sample under vacuum.
b. Derivatization with Marfey's Reagent:
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) in acetone.
-
Incubate the mixture at 40 °C for 1 hour with shaking.
-
Quench the reaction by adding 2 M HCl.
-
Dry the sample and reconstitute in the mobile phase for LC-MS analysis.
c. LC-MS Analysis:
-
Column: A standard C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Data Analysis: The diastereomeric derivatives of D- and L-amino acids will have different retention times. The ratio of the peak areas for the D- and L-derivatives is used to determine the enantiomeric purity.
Direct Analysis: Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS is a powerful technique for the direct separation of peptide epimers.
a. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent for electrospray ionization, typically a mixture of water, acetonitrile, and formic acid.
b. IM-MS Analysis:
-
Ionization: Use a nano-electrospray ionization (nESI) source for sensitive analysis.
-
Instrumentation: A trapped ion mobility spectrometry (TIMS) or traveling-wave ion mobility spectrometry (TWIMS) instrument coupled to a time-of-flight (TOF) mass spectrometer is ideal.[7][8]
-
Separation: The peptide ions are introduced into the ion mobility cell where they are separated based on their differential mobility in a buffer gas.
-
Data Analysis: The arrival time distribution (ATD) will show separate peaks for the D- and L-containing peptide epimers if their collision cross-sections are different. The peak areas can be used for relative quantification.[7]
Direct Analysis: Tandem Mass Spectrometry (MS/MS) for D-Lysine Localization
Different fragmentation techniques can yield distinct patterns for D- and L-lysine containing peptides.
a. Sample Preparation:
-
Prepare the sample as for IM-MS analysis.
b. MS/MS Analysis:
-
Instrumentation: A hybrid mass spectrometer such as a quadrupole-Orbitrap or a TOF-TOF instrument is well-suited for these experiments.
-
Fragmentation Methods:
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. It typically produces b- and y-type fragment ions.[10]
-
Higher-Energy Collisional Dissociation (HCD): An alternative to CID that can provide richer fragmentation spectra, particularly for localizing modifications.[9] Differences in the intensity of y-ions between D- and L-containing peptides can be used for localization.[9]
-
Electron Transfer Dissociation (ETD): This technique is particularly useful for preserving labile modifications and for fragmenting larger peptides. It generates c- and z-type fragment ions.[10]
-
-
Data Analysis: The MS/MS spectra of the D- and L-peptide isomers are compared. Differences in the relative abundances of specific fragment ions can indicate the presence and location of the D-lysine residue. For example, a recent study demonstrated that HCD can be used to localize D-amino acids in the peptide drug liraglutide by comparing the intensities of y-ions.[9]
Visualizing Experimental Workflows
Caption: Indirect analysis workflow for D-lysine peptides.
Caption: Direct analysis workflow for D-lysine peptides.
Conclusion
The choice of mass spectrometry technique for characterizing D-lysine containing peptides depends on the specific research question. For determining the overall enantiomeric purity of a bulk sample, indirect methods involving hydrolysis and derivatization are robust and reliable. However, for identifying and localizing D-lysine within a peptide sequence, direct analysis methods such as ion mobility-mass spectrometry and advanced tandem mass spectrometry techniques are superior. The continued development of high-resolution instrumentation and novel fragmentation methods will undoubtedly further enhance our ability to analyze these important biomolecules.
References
- 1. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Boc-D-Lys(Fmoc)-OH and Other D-Amino Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, particularly in the development of novel therapeutics and research tools, the incorporation of D-amino acids is a critical strategy to enhance peptide stability and biological activity. The choice of protecting groups for these non-canonical amino acids is paramount to the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH) with other commonly employed D-amino acid derivatives, supported by experimental principles and structural considerations.
Introduction to Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis relies on the principle of orthogonal protection, where different protecting groups can be selectively removed under specific conditions without affecting others.[1][2] This allows for the stepwise elongation of the peptide chain and the introduction of modifications at specific sites. The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches, named after the Nα-protecting groups used.[3]
This compound is a versatile building block primarily utilized in the Boc/Bzl strategy. The acid-labile Boc group protects the α-amino group, while the base-labile Fmoc group protects the ε-amino group of the lysine side chain. This orthogonal arrangement allows for the selective deprotection of the side chain for on-resin modifications such as branching, labeling, or cyclization.[2]
Performance Comparison of D-Lysine Derivatives
Table 1: Hypothetical Performance Comparison of D-Lysine Derivatives in SPPS
| Derivative | Nα-Protection Strategy | Side-Chain Protection | Typical Coupling Efficiency (%) | Potential for Racemization | Key Application |
| This compound | Boc/Bzl | Fmoc (Base-labile) | >99% | Low | On-resin side-chain modification, synthesis of branched peptides |
| Fmoc-D-Lys(Boc)-OH | Fmoc/tBu | Boc (Acid-labile) | >99% | Low | Standard incorporation of D-lysine in Fmoc-SPPS |
| Boc-D-Lys(Z)-OH | Boc/Bzl | Z (H₂/Pd or strong acid) | >99% | Low | Standard incorporation of D-lysine in Boc-SPPS |
| Fmoc-D-Lys(Dde)-OH | Fmoc/tBu | Dde (Hydrazine-labile) | >98% | Low | Orthogonal side-chain modification in Fmoc-SPPS |
| Fmoc-D-Lys(Mtt)-OH | Fmoc/tBu | Mtt (Mild acid-labile) | >98% | Low | Orthogonal side-chain modification with mild acid cleavage |
Disclaimer: The data presented in this table is illustrative and based on general knowledge of SPPS. Actual performance may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Key Experimental Protocols
The following are generalized protocols for the incorporation of this compound and a common alternative, Fmoc-D-Lys(Boc)-OH, into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support (e.g., PAM resin) within a Boc/Bzl strategy.
1. Resin Preparation:
- Swell the peptide-resin in dichloromethane (DCM).
- Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.
- Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
2. Amino Acid Activation:
- Dissolve this compound (3 eq.) and a coupling agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF).
- Add DIEA (6 eq.) to the activation mixture.
3. Coupling Reaction:
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling completion using a Kaiser test.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. On-Resin Side-Chain Deprotection (if required):
- After incorporation, the Fmoc group on the lysine side chain can be selectively removed by treating the resin with 20% piperidine in DMF. This allows for subsequent modification of the ε-amino group.
Protocol 2: Incorporation of Fmoc-D-Lys(Boc)-OH in Fmoc-SPPS
This protocol details the incorporation of Fmoc-D-Lys(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.
1. Resin Preparation:
- Swell the peptide-resin in DMF.
- Perform Nα-Fmoc deprotection using 20% piperidine in DMF.
2. Amino Acid Activation:
- Dissolve Fmoc-D-Lys(Boc)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the solution.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling completion using a Kaiser test.
4. Capping (Optional):
- Treat the resin with a solution of acetic anhydride and DIEA in DMF to cap any unreacted amino groups.
Visualizing Workflows and Pathways
The following diagrams illustrate the chemical logic and workflows associated with the use of orthogonally protected D-lysine derivatives.
References
D-Lysine vs. L-Lysine Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between D-lysine and L-lysine-containing peptides is critical for designing next-generation therapeutics. This guide provides an objective comparison of their biological activities, supported by experimental data and detailed methodologies, to inform rational peptide drug design.
The substitution of naturally occurring L-amino acids with their D-enantiomers, particularly lysine, represents a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor proteolytic stability and short in vivo half-lives. While chemically identical in composition, the stereochemical difference between D- and L-lysine profoundly impacts a peptide's three-dimensional structure, and consequently, its biological function.
Core Comparison: Enhanced Stability and Modulated Activity
The primary advantage of incorporating D-lysine into a peptide backbone is the significant enhancement of its resistance to enzymatic degradation.[1][2][3] Endogenous proteases, which are stereospecific for L-amino acids, are generally unable to recognize and cleave peptide bonds involving D-amino acids.[2] This increased proteolytic stability directly translates to a longer circulating half-life in biological systems, a crucial attribute for therapeutic efficacy.[4]
However, this modification is not without consequences for biological activity. The introduction of a D-amino acid can alter the peptide's conformation, which may in turn modulate its binding affinity and selectivity for its target receptor.[2] In some instances, this can lead to a decrease in activity, while in others, the biological function is maintained or even enhanced, sometimes resulting in superagonists or selective antagonists.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the impact of D-lysine substitution on key biological parameters.
Table 1: Proteolytic Stability of D-Lysine vs. L-Lysine Peptides
| Peptide ID | Sequence Modification | Protease | Incubation Time | Remaining Peptide (%) | Reference |
| L-peptide | All L-amino acids | Trypsin | 4 hours | 0 | [1] |
| D-peptide | C-terminal D-amino acid | Trypsin | 24 hours | 15 | [1] |
| AD-peptide | All D-amino acids | Trypsin | Not Specified | Highly Stable | [5] |
| L-peptide | All L-amino acids | Fetal Calf Serum (FCS) | Not Specified | Susceptible | [5] |
| D-peptide | Partial D-amino acid substitution | Fetal Calf Serum (FCS) | Not Specified | Resistant | [5] |
| Pep05 | KRLFKKLLKYLRKF (All L) | Human Plasma | 8 hours | <10 | [6] |
| DP06 | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma | 8 hours | >90 | [6] |
| DP06 | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma | 24 hours | >60 | [6] |
Table 2: Antimicrobial and Hemolytic Activity of D-Lysine Substituted Peptides (CM15 Analogs)
| Peptide | D-Lysine Substitutions | MIC (μM) vs. E. coli | MIC (μM) vs. S. aureus | Hemolysis (%) at 64 μM | Reference |
| CM15 | None (All L-Lysine) | 1-4 | 2-8 | High | [7][8] |
| D¹,¹³ | 2 | 4 | 4 | ~16 | [7] |
| D³,¹³ | 2 | 4 | 4 | <6 | [7] |
| D³,¹⁴ | 2 | 4 | 4 | <6 | [7] |
| D³,⁷,¹³ | 3 | 8 | 8 | <1 | [7] |
| D³,⁷,¹⁴ | 3 | 16 | 32 | <1 | [7] |
| D³,⁶,⁷,¹³,¹⁴ | 5 | >128 | >128 | <1 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity; lower values indicate higher potency. Hemolysis is a measure of toxicity to red blood cells.
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol assesses the stability of a peptide in a biological fluid like plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).[9]
Protease Susceptibility Assay
This method evaluates a peptide's resistance to a specific protease.[7]
Materials:
-
Test peptide.
-
Protease (e.g., trypsin, chymotrypsin).
-
Reaction buffer (e.g., 10 mM Tris, pH 7.5-8.0).
-
SDS-PAGE sample buffer.
-
Tris/Tricine gel.
-
Coomassie Blue stain.
Procedure:
-
Mix the peptide and protease in the reaction buffer.
-
Incubate at 37°C.
-
At designated time points (e.g., 1, 5, 10, 20, 30, 60 minutes), remove aliquots and quench the reaction by adding an equal volume of SDS-PAGE sample buffer.[7]
-
Run the samples on a Tris/Tricine gel.
-
Stain the gel with Coomassie Blue to visualize the peptide bands.
-
Quantify the intensity of the intact peptide band at each time point to determine the rate of degradation.
Visualizing the Impact of D-Lysine Substitution
The following diagrams illustrate the conceptual basis for the enhanced stability of D-lysine peptides and a typical experimental workflow for their comparison.
Caption: Proteolytic degradation of L-lysine vs. D-lysine peptides.
Caption: Experimental workflow for comparing peptide biological activity.
Signaling Pathway Considerations
The effect of D-lysine substitution on signaling pathways is intrinsically linked to its impact on receptor binding. If a D-lysine peptide retains or enhances its binding affinity to a specific receptor, it is expected to modulate the downstream signaling cascade in a manner comparable to its L-counterpart. For instance, a D-lysine analog of a peptide agonist for a G-protein coupled receptor (GPCR) would, upon binding, trigger a similar conformational change in the receptor, leading to G-protein activation and subsequent second messenger signaling. However, if the substitution leads to an antagonist effect, it would block the signaling pathway. The key is that the intracellular signaling machinery is not directly affected by the chirality of the extracellular peptide ligand, but rather by the conformational state of the receptor it interacts with.
Conclusion
The incorporation of D-lysine into peptides is a well-established and effective strategy for enhancing their proteolytic stability, a major hurdle in peptide drug development.[1][2] This modification, however, can have variable effects on biological activity, ranging from retention to complete loss of function, and can also modulate cytotoxicity.[7][8] Therefore, a systematic evaluation of D-lysine-substituted analogs, as outlined in the experimental protocols, is essential to identify candidates with an optimal balance of stability, potency, and safety for therapeutic applications. The data strongly suggests that strategic placement of D-lysine residues can lead to the development of more robust and effective peptide-based drugs.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle of Lysine Protecting Groups: A Cost-Benefit Analysis of Boc-D-Lys(Fmoc)-OH in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the selection of appropriately protected amino acids is a critical decision that profoundly impacts yield, purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH) and its orthogonally protected counterparts in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
At the heart of synthesizing complex peptides, such as branched, cyclic, or post-translationally modified analogues, lies the strategic use of orthogonal protecting groups. These chemical shields allow for the selective deprotection of specific functional groups, enabling site-specific modifications. This compound, with its acid-labile Boc group on the α-amine and base-labile Fmoc group on the ε-amine, is a key player in Boc-based SPPS strategies requiring side-chain functionalization. However, the more prevalent Fmoc-based SPPS relies on a different set of tools. This guide will objectively compare this compound with commonly used alternatives in Fmoc-SPPS, namely Fmoc-D-Lys(Boc)-OH, Fmoc-D-Lys(ivDde)-OH, and Fmoc-D-Lys(Alloc)-OH, to provide a clear framework for informed decision-making.
Performance and Cost: A Quantitative Comparison
| Parameter | This compound | Fmoc-D-Lys(Boc)-OH | Fmoc-D-Lys(ivDde)-OH | Fmoc-D-Lys(Alloc)-OH |
| Primary Application | On-resin side-chain modification in Boc-SPPS.[1] | Standard incorporation of D-lysine in Fmoc-SPPS.[2] | Branched and ubiquitinated peptides in Fmoc-SPPS.[3][4] | Cyclic and modified peptides in Fmoc-SPPS. |
| α-Amine Deprotection | TFA | Piperidine | Piperidine | Piperidine |
| ε-Amine Deprotection | Piperidine | TFA | 2-10% Hydrazine in DMF.[3] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane). |
| Orthogonality | High | High | High | High |
| Reported Crude Purity | Sequence dependent | Sequence dependent | 71-77% for specific branched peptides.[3] | Sequence dependent |
| Reported Overall Yield | Sequence dependent | Sequence dependent | 10-20% (conventional) to higher with microwave for a specific ubiquitinated peptide.[3] | Sequence dependent |
Table 1: Performance Comparison of Orthogonally Protected D-Lysine Derivatives. This table outlines the primary applications and deprotection conditions for this compound and its common alternatives in Fmoc-SPPS. While specific yield and purity data is limited for direct comparison, examples for Fmoc-D-Lys(ivDde)-OH are provided.
| Reagent | Typical Price Range (USD/gram) | Key Cost Considerations |
| This compound | $150 - $300 | Higher initial cost; used in less common Boc-SPPS for side-chain modification. |
| Fmoc-D-Lys(Boc)-OH | $30 - $100 | Standard reagent for D-lysine incorporation in Fmoc-SPPS; generally the most cost-effective option for this purpose. |
| Fmoc-D-Lys(ivDde)-OH | $200 - $400 | High initial cost; requires specific, potentially costly deprotection reagents (hydrazine). |
| Fmoc-D-Lys(Alloc)-OH | $150 - $350 | High initial cost; requires a palladium catalyst for deprotection, which can be expensive and requires thorough removal. |
Table 2: Cost Comparison of Orthogonally Protected D-Lysine Derivatives. Prices are approximate and can vary significantly between suppliers and by purity grade. This table provides a general cost comparison for initial budgeting purposes.
Deciding on the Optimal Strategy: A Logical Workflow
The choice of which orthogonally protected lysine to use is dictated by the overall synthetic strategy (Boc vs. Fmoc) and the specific modification planned for the lysine side chain.
Figure 1. Decision workflow for selecting the appropriate orthogonally protected D-lysine derivative.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic outcomes. Below are generalized protocols for the key deprotection steps that differentiate these lysine derivatives.
Protocol 1: On-Resin Side-Chain Fmoc Deprotection of this compound in Boc-SPPS
Objective: To selectively remove the Fmoc group from the ε-amino group of a D-lysine residue while the peptide is attached to the resin in a Boc-SPPS workflow.
Materials:
-
Peptide-resin containing this compound
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and dibenzofulvene byproducts.
-
The resin is now ready for the coupling of the desired moiety to the deprotected lysine side chain.
Protocol 2: On-Resin Side-Chain ivDde Deprotection of Fmoc-D-Lys(ivDde)-OH in Fmoc-SPPS
Objective: To selectively remove the ivDde group from the ε-amino group of a D-lysine residue for subsequent branching in an Fmoc-SPPS workflow.[3]
Materials:
-
Peptide-resin containing Fmoc-D-Lys(ivDde)-OH
-
2-10% (v/v) Hydrazine monohydrate in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2-10% hydrazine in DMF. The reaction time can vary from a few minutes to a few hours and should be monitored for completion.
-
Wash the resin extensively with DMF to remove hydrazine and the cleaved ivDde byproduct.
-
The resin is now ready for the synthesis of the peptide branch on the lysine side chain.
Protocol 3: On-Resin Side-Chain Alloc Deprotection of Fmoc-D-Lys(Alloc)-OH in Fmoc-SPPS
Objective: To selectively remove the Alloc group from the ε-amino group of a D-lysine residue for cyclization or other modifications in an Fmoc-SPPS workflow.
Materials:
-
Peptide-resin containing Fmoc-D-Lys(Alloc)-OH
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger such as phenylsilane (PhSiH₃) or dimethyl malonate
-
Anhydrous and deoxygenated DCM or tetrahydrofuran (THF)
-
DMF
Procedure:
-
Swell the peptide-resin in anhydrous, deoxygenated DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a solution of Pd(PPh₃)₄ (typically 0.2-0.5 equivalents relative to the resin loading) and the scavenger (typically 10-20 equivalents) in the same solvent.
-
Add the catalyst/scavenger solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with the reaction solvent, followed by DMF. A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to remove residual palladium.
-
The resin is now ready for the intended on-resin modification.
Signaling Pathways and Experimental Workflows
The use of these orthogonally protected lysine derivatives is often a key step in the synthesis of peptides designed to interrogate or modulate specific biological pathways. For example, the synthesis of ubiquitinated peptides is crucial for studying the ubiquitin-proteasome system, a major pathway for protein degradation and signaling in cells.
Figure 2. Experimental workflow for the synthesis and application of a branched peptide using Fmoc-D-Lys(ivDde)-OH.
Conclusion and Recommendations
The selection of an orthogonally protected lysine derivative is a strategic decision with significant implications for the successful and cost-effective synthesis of complex peptides.
-
For researchers working within a Boc-SPPS framework who need to perform on-resin side-chain modifications, This compound is the logical, albeit costly, choice.
-
For standard incorporation of D-lysine in Fmoc-SPPS without the need for on-resin side-chain chemistry , Fmoc-D-Lys(Boc)-OH offers the most economical and straightforward approach.
-
When the synthesis of branched peptides or ubiquitinated analogues via Fmoc-SPPS is the goal, Fmoc-D-Lys(ivDde)-OH is a powerful tool, despite its higher price tag and the requirement for specific deprotection reagents. The ability to achieve high-purity branched products can justify the initial investment.
-
For the creation of cyclic peptides or other complex architectures requiring a different mode of orthogonal deprotection in Fmoc-SPPS , Fmoc-D-Lys(Alloc)-OH provides a valuable alternative. However, the cost and handling of the palladium catalyst must be carefully considered.
Ultimately, a thorough cost-benefit analysis should be conducted on a case-by-case basis. For novel therapeutic candidates or critical research tools, the enhanced capabilities and potential for purer, more complex products offered by the more specialized and expensive derivatives often outweigh the higher initial raw material costs. It is highly recommended to perform small-scale pilot syntheses to optimize conditions and assess the feasibility of a chosen strategy before committing to a large-scale synthesis.
References
A Comparative Guide to Peptide Synthesis Utilizing Boc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the successful construction of complex and bioactive peptides. Among these, lysine derivatives with differential protection of their α- and ε-amino groups are critical for creating branched peptides, introducing site-specific modifications, and developing novel therapeutic agents. This guide provides a comprehensive literature review of peptides synthesized using Nα-Boc-Nε-Fmoc-D-lysine (Boc-D-Lys(Fmoc)-OH), offering a comparison with alternative lysine derivatives and detailing relevant experimental protocols.
Orthogonal Protection: The Cornerstone of Complex Peptide Synthesis
The principle of orthogonal protection involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This strategy is fundamental to Solid Phase Peptide Synthesis (SPPS), enabling the stepwise elongation of the peptide chain and the selective modification of amino acid side chains.[1] The two predominant strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods.[2]
This compound is a versatile building block primarily utilized in the Boc-based SPPS strategy.[3] The Boc group on the α-amino position is labile to acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group on the ε-amino side chain is stable to acid but can be selectively removed with a mild base, such as piperidine.[1][3] This orthogonality allows for the assembly of the main peptide chain using Boc chemistry, followed by the selective deprotection of the lysine side chain for further modification while the peptide is still attached to the resin.[4]
The incorporation of a D-amino acid, such as D-lysine, is a common strategy to enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life and bioavailability.[1]
Comparison of Lysine Protecting Groups in Peptide Synthesis
The choice of protecting groups for the lysine side chain is critical and depends on the overall synthetic strategy and the desired final peptide structure. While this compound is a key reagent, several alternatives are available, primarily for use in the more common Fmoc-based SPPS.
| Protecting Group Derivative | Nα-Protection | Nε-Protection | Nε-Deprotection Conditions | Key Applications |
| This compound | Boc | Fmoc | Mild base (e.g., 20% piperidine in DMF) [3] | Branched peptide synthesis, on-resin side-chain modification in Boc-SPPS. [4] |
| Fmoc-L-Lys(Boc)-OH | Fmoc | Boc | Strong acid (e.g., TFA)[2] | Standard incorporation of lysine in Fmoc-SPPS. |
| Fmoc-L-Lys(Mtt)-OH | Fmoc | Mtt (4-Methyltrityl) | Mild acid (e.g., 1% TFA in DCM)[2] | On-resin cyclization, synthesis of branched peptides. |
| Fmoc-L-Lys(Dde)-OH | Fmoc | Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | 2% Hydrazine in DMF[2][5] | On-resin modification, synthesis of complex peptides.[5] |
| Fmoc-L-Lys(ivDde)-OH | Fmoc | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Similar to Dde, often used for branched peptide synthesis. |
| Fmoc-L-Lys(Alloc)-OH | Fmoc | Alloc (Allyloxycarbonyl) | Palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger[2] | Orthogonal deprotection for on-resin modifications. |
While direct head-to-head quantitative comparisons of these derivatives in the synthesis of the same peptide are scarce in the literature, the choice of derivative is dictated by the desired orthogonality in the synthetic scheme. For instance, the synthesis of a lactoferricin-lactoferrampin antimicrobial peptide using microwave-enhanced SPPS with Fmoc-Lys(ivDde)-OH resulted in a crude purity of 77%.
Experimental Protocols
The following are generalized protocols for the use of orthogonally protected lysine derivatives in SPPS. Specific conditions may need to be optimized based on the peptide sequence and the solid support used.
Protocol 1: General Boc-SPPS Cycle for incorporating this compound
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washes: Wash the resin with DCM, followed by a neutralization wash with 5% diisopropylethylamine (DIEA) in DCM, and then with DCM and dimethylformamide (DMF).
-
Amino Acid Coupling: Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washes: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide backbone.
-
Selective Fmoc Deprotection: Once the main chain is assembled, the ε-Fmoc group on the D-lysine side chain can be removed by treating the resin with 20% piperidine in DMF for 20-30 minutes.
-
Side-Chain Modification: After washing, the free ε-amino group can be coupled with another amino acid or a reporter molecule.
-
Final Cleavage: Cleave the peptide from the resin and remove all remaining protecting groups using a strong acid such as hydrofluoric acid (HF) with appropriate scavengers.
Protocol 2: General Fmoc-SPPS Cycle for incorporating an orthogonally protected Lysine (e.g., Fmoc-Lys(Dde)-OH)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washes: Wash the resin with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washes: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.
-
Selective Side-Chain Deprotection (e.g., Dde removal): Treat the resin with 2% hydrazine in DMF for 3-10 minutes (repeat as necessary) to remove the Dde group from the lysine side chain.[2]
-
Side-Chain Modification: After thorough washing, the exposed ε-amino group can be further derivatized.
-
Final Cleavage: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).
Visualizing Orthogonal Synthesis: Branched Peptide Construction
The synthesis of branched peptides is a key application of orthogonally protected lysine derivatives. The following diagram illustrates the general workflow.
Caption: Workflow for branched peptide synthesis using this compound.
Applications in Drug Development and Research
Peptides synthesized with this compound and its analogs have broad applications in biomedical research and drug development. The ability to create branched structures is utilized in the synthesis of:
-
Antimicrobial Peptides: D-amino acid substitutions and branching can enhance the activity and stability of antimicrobial peptides.[6]
-
Vaccine Development: Branched peptides, such as multiple antigenic peptides (MAPs), can present multiple copies of an epitope to the immune system, eliciting a stronger immune response.
-
Drug Delivery: Peptides can be functionalized with targeting moieties or drug payloads via the selectively deprotected lysine side chain.
-
Bioconjugation: The free amino group on the lysine side chain serves as a convenient handle for attaching fluorescent dyes, biotin, or other reporter molecules for use in diagnostic assays and biological studies.[2]
The following diagram illustrates a generalized workflow for the development of a peptide-drug conjugate, a common application for these specialized amino acid derivatives.
Caption: Drug development workflow for a peptide-drug conjugate.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-Lys(Fmoc)-OH: A Procedural Guide
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized reagents like Boc-D-Lys(Fmoc)-OH is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential to maintain a safe working environment and prevent environmental contamination. This guide provides a procedural overview for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional guidelines.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol [1] |
| Appearance | White powder or crystals[2] |
| Melting Point | 128-131 °C |
| Storage Temperature | 2-8°C |
| Solubility | Slightly soluble in water. Soluble in various organic solvents.[3] |
| GHS Hazard Classification | Not a hazardous substance or mixture[4] |
Standard Operating Procedure for Disposal
The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
Step 2: Waste Identification and Segregation
-
Designate a Waste Container : Use a clearly labeled, sealable container for the accumulation of solid this compound waste. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar).
-
Labeling : The waste container must be labeled with the full chemical name: "this compound". Avoid using abbreviations. The label should also include the date of initial waste accumulation.
-
Segregation : Do not mix this compound with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan. Keep it segregated from hazardous wastes such as solvents, heavy metals, or reactive chemicals.
Step 3: Accumulation and Storage of Waste
-
Collection : Carefully transfer the solid this compound waste into the designated waste container. This includes any residual powder from weighing boats or contaminated filter paper.
-
Container Management : Keep the waste container sealed when not in use to prevent accidental spills or contamination.
-
Storage Location : Store the waste container in a designated, well-ventilated waste accumulation area within the laboratory, away from heat sources and direct sunlight.
Step 4: Final Disposal
-
Consult Institutional Guidelines : Always refer to your institution's specific guidelines for chemical waste disposal. These procedures are designed to comply with local, state, and federal regulations.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the non-hazardous chemical waste. Do not dispose of this compound in the regular trash or down the sanitary sewer.
-
Documentation : Complete any required waste disposal forms or logs as mandated by your institution.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
Essential Safety and Operational Guide for Handling Boc-D-Lys(Fmoc)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-Lys(Fmoc)-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment. While some Safety Data Sheets (SDS) for similar compounds suggest that the hazards have not been thoroughly investigated, a cautious approach is warranted based on the available data for related chemicals.[1] One available SDS for a similar compound, Boc-Lys(Fmoc)-OH, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risks such as inhalation of the powder form, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[3] A face shield should be worn in addition to goggles if there is a significant splash hazard.[4][5] | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant disposable nitrile gloves. Double gloving may be necessary for added protection. | Prevents skin contact with the compound.[2] Gloves should be changed immediately if contaminated. |
| Body Protection | A standard laboratory coat should be worn at all times.[4][5] | Protects skin and clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator or dust mask is recommended when handling the powder, especially outside of a fume hood.[4][5] | Avoids the inhalation of fine dust particles which may cause respiratory irritation.[2] |
| General Attire | Long pants and closed-toe shoes.[6] | Standard laboratory practice to protect against spills and physical hazards. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound while ensuring user safety.
-
Engineering Controls : Handle the compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when weighing and transferring the powder, to avoid the formation of dust and aerosols.[3] An eye-wash station should be readily accessible.[2]
-
Handling : Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
-
Storage : Store in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is typically between 2-8°C. Keep the container tightly closed.[3]
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing the powdered compound and preparing a stock solution.
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Prepare the workspace by cleaning the balance and the surrounding area within a chemical fume hood.
-
Gather all required materials: this compound, a tared weigh boat or vial, spatula, and the appropriate solvent (e.g., DMSO, DMF).
-
-
Weighing :
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the powder to the tared container on the balance.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following the disposal plan.
-
Once the desired weight is obtained, securely close the main container of this compound.
-
-
Dissolving :
-
Slowly add the desired volume of solvent to the vial containing the weighed this compound.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
The resulting solution is now ready for use in your experimental procedure.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Product : Dispose of the contents and container in accordance with local, regional, and national regulations.[2] Do not let the product enter drains.[3]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, should be considered chemical waste.
-
Solid Waste : Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect any waste solutions containing this compound in a designated, labeled hazardous waste container for liquid chemical waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. anaspec.com [anaspec.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
